Technical Documentation Center

3-(1-methylcyclopropyl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1-methylcyclopropyl)-1H-pyrazole
  • CAS: 18712-28-2

Core Science & Biosynthesis

Foundational

The 1-Methylcyclopropyl Pyrazole Scaffold: A Technical Guide for Advancing Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among the privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among the privileged structures, pyrazole-containing compounds have consistently demonstrated significant therapeutic potential across a multitude of disease areas.[1][2] This technical guide delves into the strategic application of the 1-methylcyclopropyl pyrazole building block in drug discovery. We will explore its synthesis, unique structural attributes, and impact on pharmacokinetic profiles, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this valuable moiety in their quest for next-generation therapeutics.

Introduction: The Strategic Value of the 1-Methylcyclopropyl Pyrazole Moiety

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its presence in numerous FDA-approved drugs attests to its versatility and favorable drug-like properties.[1] The strategic incorporation of a cyclopropyl group, particularly a 1-methylcyclopropyl substituent, onto the pyrazole core introduces a unique combination of steric and electronic features that can profoundly influence a compound's biological activity and pharmacokinetic profile.

The cyclopropyl ring is known to enhance metabolic stability by fortifying adjacent C-H bonds against oxidative metabolism.[3] Furthermore, its rigid nature can lock a molecule into a bioactive conformation, thereby enhancing potency and reducing off-target effects.[3] The addition of a methyl group to the cyclopropyl ring provides an additional vector for probing protein-ligand interactions and can further modulate lipophilicity and other physicochemical properties. This guide will provide a detailed exploration of how to synthesize and utilize this promising building block in drug discovery campaigns.

Synthesis of the 1-Methylcyclopropyl Pyrazole Core

The construction of the 1-methylcyclopropyl pyrazole scaffold can be efficiently achieved through the condensation of a 1,3-dicarbonyl compound with 1-methylcyclopropylhydrazine. This classical approach to pyrazole synthesis offers a reliable and versatile route to a wide range of substituted pyrazole derivatives.[4][5]

Synthesis of the Key Intermediate: 1-Methylcyclopropylhydrazine

A robust synthesis of the crucial hydrazine intermediate is the first step. A plausible and efficient route begins with the commercially available 1-methylcyclopropanecarboxylic acid.

Experimental Protocol: Synthesis of 1-Methylcyclopropylhydrazine

  • Amide Formation:

    • To a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

    • Stir vigorously for 1 hour, then extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-methylcyclopropanecarboxamide.

  • Hofmann Rearrangement:

    • To a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide in water) at 0 °C, add 1-methylcyclopropanecarboxamide (1.0 eq).

    • Warm the reaction mixture to 70 °C and stir for 1 hour.

    • Extract the resulting 1-methylcyclopropylamine with a suitable organic solvent (e.g., ether).

    • Carefully acidify the aqueous layer and perform a steam distillation to isolate the amine.

  • Diazotization and Reduction:

    • Dissolve the 1-methylcyclopropylamine in aqueous hydrochloric acid and cool to 0 °C.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

    • To the resulting diazonium salt solution, add a cold solution of stannous chloride in concentrated hydrochloric acid.

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Basify the solution with sodium hydroxide and extract the 1-methylcyclopropylhydrazine with ether.

    • Dry the organic layer and concentrate under reduced pressure to obtain the hydrazine intermediate.

Synthesis of the 1-Methylcyclopropyl Pyrazole Building Block

With the hydrazine intermediate in hand, the pyrazole ring can be constructed using a suitable 1,3-dicarbonyl compound. For a simple, unsubstituted pyrazole core, acetylacetone can be utilized.

Experimental Protocol: Synthesis of 1-(1-Methylcyclopropyl)-3,5-dimethyl-1H-pyrazole

  • Condensation Reaction:

    • To a solution of 1-methylcyclopropylhydrazine (1.0 eq) in ethanol, add acetylacetone (1.05 eq).

    • Add a catalytic amount of a suitable acid (e.g., acetic acid or a few drops of hydrochloric acid).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(1-methylcyclopropyl)-3,5-dimethyl-1H-pyrazole.

Diagram: Synthetic Pathway to 1-(1-Methylcyclopropyl)-3,5-dimethyl-1H-pyrazole

Synthesis_Pathway cluster_hydrazine Synthesis of 1-Methylcyclopropylhydrazine cluster_pyrazole Pyrazole Formation A 1-Methylcyclopropanecarboxylic Acid B 1-Methylcyclopropanecarboxamide A->B 1. Oxalyl Chloride, NH4OH C 1-Methylcyclopropylamine B->C Hofmann Rearrangement D 1-Methylcyclopropylhydrazine C->D 1. NaNO2, HCl 2. SnCl2, HCl F 1-(1-Methylcyclopropyl)-3,5-dimethyl-1H-pyrazole D->F Condensation E Acetylacetone E->F

Caption: General synthetic route to the 1-methylcyclopropyl pyrazole core.

Physicochemical and Pharmacokinetic Properties: The "Cyclopropyl Effect"

The introduction of the 1-methylcyclopropyl group onto the pyrazole scaffold imparts several beneficial properties that are highly sought after in drug design.

Physicochemical Properties

The 1-methylcyclopropyl moiety generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral absorption. However, the compact nature of the cyclopropyl ring often leads to a more modest increase in lipophilicity compared to larger alkyl groups, providing a fine-tuning mechanism for this critical parameter.

PropertyGeneral Trend with 1-Methylcyclopropyl GroupRationale
Lipophilicity (cLogP) IncreaseAddition of a non-polar hydrocarbon fragment.
Aqueous Solubility DecreaseConsequence of increased lipophilicity.
Molecular Weight Moderate IncreaseEfficient addition of carbon atoms for the size.
Polar Surface Area (PSA) UnchangedThe moiety itself is non-polar.
Pharmacokinetic (ADME) Profile

One of the most significant advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability.[3] The C-H bonds of a cyclopropane ring are stronger and less accessible to metabolic enzymes like cytochrome P450s compared to their linear alkyl counterparts. This can lead to a longer half-life and reduced clearance of the drug molecule.

ADME ParameterImpact of 1-Methylcyclopropyl GroupConsequence for Drug Development
Metabolic Stability IncreasedReduced susceptibility to oxidative metabolism, leading to a longer half-life.[3]
Membrane Permeability Potentially IncreasedFavorable lipophilicity can improve absorption across biological membranes.
Plasma Protein Binding VariableCan be influenced by the overall change in lipophilicity.
hERG Inhibition Generally Low RiskThe small, rigid nature of the group is less likely to fit into the hERG channel.

Applications in Drug Discovery: Case Studies and Therapeutic Potential

The 1-methylcyclopropyl pyrazole building block has the potential to be a valuable component in the design of novel therapeutics for a range of diseases.

Cannabinoid Receptor 1 (CB1) Antagonists for Metabolic Disorders

A notable application of cyclopropyl-containing pyrazoles is in the development of CB1 receptor antagonists for the treatment of obesity and related metabolic disorders.[6] The cyclopropyl group in these compounds often occupies a hydrophobic pocket in the receptor, contributing to high binding affinity. The 1-methylcyclopropyl moiety can offer an even better fit and additional hydrophobic interactions, potentially leading to increased potency and selectivity.

Diagram: Structure-Activity Relationship (SAR) Insights

SAR_Insights cluster_scaffold Core Scaffold cluster_substituents Key Substitutions Scaffold Pyrazole Core N1 1-Methylcyclopropyl (Metabolic Stability, Potency) Scaffold->N1 N1-Substitution C3 Aryl Group (Receptor Interaction) Scaffold->C3 C3-Substitution C4 Small Alkyl Group (Fine-tuning Potency) Scaffold->C4 C4-Substitution C5 Aryl/Heteroaryl (Selectivity) Scaffold->C5 C5-Substitution

Caption: Key substitution points on the pyrazole ring for SAR exploration.

Kinase Inhibitors in Oncology

The pyrazole scaffold is a common feature in many kinase inhibitors. The 1-methylcyclopropyl group can be strategically employed to occupy hydrophobic regions of the ATP-binding pocket of various kinases. Its rigid nature can help to enforce a specific conformation of the inhibitor, leading to improved selectivity and reduced off-target kinase inhibition.

Other Therapeutic Areas

The favorable properties imparted by the 1-methylcyclopropyl pyrazole moiety make it an attractive building block for a wide range of other therapeutic targets, including but not limited to:

  • Central Nervous System (CNS) Disorders: The potential for increased metabolic stability and brain permeability makes this scaffold interesting for targeting neurological diseases.[7]

  • Inflammatory Diseases: Pyrazole derivatives have a long history as anti-inflammatory agents, and the 1-methylcyclopropyl group can be used to optimize the next generation of these compounds.

  • Infectious Diseases: The unique shape and electronic properties of this building block can be exploited to design novel antibacterial and antiviral agents.

Conclusion and Future Perspectives

The 1-methylcyclopropyl pyrazole building block represents a powerful tool in the medicinal chemist's arsenal. Its synthesis is achievable through established chemical transformations, and its incorporation into drug candidates can confer significant advantages in terms of metabolic stability, potency, and selectivity. As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, the strategic use of scaffolds like the 1-methylcyclopropyl pyrazole will undoubtedly play a crucial role in the future of drug discovery. Further exploration of this moiety in diverse chemical space and against a wider range of biological targets is warranted and holds great promise for the development of innovative medicines.

References

  • Szabó, G., Varga, B., Páyer-Lengyel, D., Szemzo, A., Erdélyi, P., Vukics, K., ... & Fischer, J. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of medicinal chemistry, 52(14), 4329-4337. [Link]

  • Zhang, Y., Chen, Y., & Li, C. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-805. [Link]

  • (2025). Synthesis of 1,3-diketone and its reaction with different N-nucleophiles (Part II). ResearchGate. [Link]

  • (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675-2678. [Link]

  • Dian, L., & Marek, I. (2018). Asymmetric Preparation of Polysubstituted Cyclopropanes Based on Direct Functionalization of Achiral Three-Membered Carbocycles: Focus Review. Chemical Reviews, 118(17), 8415-8434. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712-8756. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, X., & Wang, J. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1739. [Link]

  • da Silva, A. C., de Souza, M. C. B. V., & de Almeida, V. M. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 654737. [Link]

Sources

Exploratory

Difference between 3-(1-methylcyclopropyl) and 1-methyl-3-cyclopropyl pyrazole

This guide details the structural, synthetic, and medicinal chemistry distinctions between 3-(1-methylcyclopropyl)-1H-pyrazole (Compound A) and 1-methyl-3-cyclopropyl-1H-pyrazole (Compound B). Executive Summary The core...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and medicinal chemistry distinctions between 3-(1-methylcyclopropyl)-1H-pyrazole (Compound A) and 1-methyl-3-cyclopropyl-1H-pyrazole (Compound B).

Executive Summary

The core difference between these two isomers lies in the location of the methyl group , which dictates their reactivity, physicochemical properties, and utility in drug design.

  • Compound A [3-(1-methylcyclopropyl)-1H-pyrazole]: The methyl group is attached to the cyclopropyl ring. The pyrazole nitrogen is unsubstituted (

    
    ).[1] This molecule is a tautomeric protic scaffold  often used as a primary building block or to introduce a metabolically robust lipophilic moiety.
    
  • Compound B [1-methyl-3-cyclopropyl-1H-pyrazole]: The methyl group is attached to the pyrazole nitrogen (

    
    ). This molecule is a fixed regioisomer  with no hydrogen bond donor capacity, often used to cap a pharmacophore or improve blood-brain barrier (BBB) permeability by reducing polarity.
    
FeatureCompound A Compound B
IUPAC Name 3-(1-methylcyclopropyl)-1H-pyrazole1-methyl-3-cyclopropyl-1H-pyrazole
Methyl Location On Cyclopropyl C1 (Quaternary Carbon)On Pyrazole N1
Tautomerism Yes (3- vs 5- substituted equilibrium)No (Fixed regioisomer)
H-Bond Donor Yes (NH)No
Primary Utility Intermediate for N-arylation/alkylationEnd-stage fragment / Metabolic probe

Structural Analysis & Nomenclature

The structural distinction is critical for establishing Intellectual Property (IP) and understanding Structure-Activity Relationships (SAR).

Comparative Structural Diagram

Structures cluster_A Compound A 3-(1-methylcyclopropyl)-1H-pyrazole cluster_B Compound B 1-methyl-3-cyclopropyl-1H-pyrazole nodeA Py-NH (Tautomeric) subA 1-Me-Cyclopropyl (Quaternary C) nodeA->subA C3 Position nodeB Py-N-Me (Fixed) subB Cyclopropyl (Tertiary CH) nodeB->subB C3 Position

Figure 1: Structural topology highlighting the quaternary carbon in Compound A versus the N-methylation in Compound B.

Tautomerism (Compound A Only)

Compound A possesses a free


, meaning it exists in dynamic equilibrium between the 3-substituted and 5-substituted forms. In solution (e.g., 

), the 3-substituted form is generally favored due to the "annular tautomerism" rules, but the 5-substituted form becomes relevant if the nitrogen is functionalized.


Compound B is "locked" by the N-methyl group and does not exhibit this equilibrium.

Synthetic Pathways[5][6][7]

The synthesis of these two compounds requires fundamentally different strategies. Compound A requires the construction of a quaternary center, while Compound B requires regioselective methylation.

Synthesis of Compound A (Quaternary Center Formation)

The challenge here is the steric bulk of the 1-methylcyclopropyl group.

  • Precursor Synthesis: Reaction of methyl cyclopropyl ketone with a methylating agent (e.g., MeMgBr) followed by dehydration/cyclopropanation, or more commonly, purchasing 1-(1-methylcyclopropyl)ethanone (CAS 1567-75-5).

  • Claisen Condensation: The ketone is reacted with ethyl formate (or DMA-DMA) to form the

    
    -keto aldehyde equivalent.
    
  • Cyclization: Treatment with hydrazine hydrate yields the pyrazole.

Synthesis of Compound B (Regiocontrol)

The challenge here is distinguishing between N1 and N2 methylation.

  • Route 1 (Direct Methylation): Methylation of 3-cyclopropylpyrazole using MeI/base.

    • Risk:[2][3] This produces a mixture of 1-methyl-3-cyclopropyl (desired) and 1-methyl-5-cyclopropyl (undesired).[4] The ratio depends on sterics; the 1,3-isomer is usually favored (approx 3:1 to 10:1) because the N-lone pair furthest from the bulky cyclopropyl group is more nucleophilic.

  • Route 2 (Knorr Synthesis): Condensation of a 1,3-dicarbonyl with methylhydrazine .[4]

    • Risk:[2][3] Regioselectivity is governed by the electronics of the dicarbonyl.

Comparative Synthesis Workflow

Synthesis cluster_RouteA Route A: 3-(1-methylcyclopropyl) scaffold cluster_RouteB Route B: 1-methyl-3-cyclopropyl scaffold startA 1-(1-methylcyclopropyl)ethanone stepA1 Claisen Condensation (HCOOEt / NaOEt) startA->stepA1 stepA2 Cyclization (NH2NH2) stepA1->stepA2 prodA Compound A (N-H Free) stepA2->prodA startB 3-cyclopropyl-3-oxopropanoate stepB1 Cyclization with Methylhydrazine startB->stepB1 splitB Regioisomer Separation stepB1->splitB prodB Compound B (1-Me-3-Cp) splitB->prodB Major wasteB Byproduct (1-Me-5-Cp) splitB->wasteB Minor

Figure 2: Synthetic logic flow. Route A avoids regioisomer issues but requires a specific ketone precursor. Route B requires purification of regioisomers.

Physicochemical & Medicinal Chemistry Properties[3][6][7][10]

For drug development, the choice between A and B is often a choice between a linker (A) and a cap (B).

Quantitative Comparison Table
PropertyCompound A (NH)Compound B (N-Me)Implication
LogP (Lipophilicity) ~1.2 - 1.5~1.6 - 1.9B is more lipophilic; better passive permeability.
pKa (Acidity) ~14 (NH deprotonation)N/AA can be deprotonated to form a nucleophile.
pKa (Basicity) ~2.5 (Pyridine N)~2.0 - 2.5Both are weak bases; B is slightly less basic due to sterics if 5-sub is present.
H-Bonding Donor (1) + Acceptor (1)Acceptor (1)A binds deeper in pockets requiring H-bond donation (e.g., kinase hinge).
Metabolic Stability High (Quaternary C blocks oxid.)ModerateB's cyclopropyl CH is a "soft spot" for CYP450 oxidation.
Metabolic Stability: The "Methyl Block" Effect

A critical advantage of Compound A is the 1-methyl substitution on the cyclopropyl ring.

  • Cyclopropyl Metabolism: Unsubstituted cyclopropyl rings (as in Compound B) are susceptible to CYP450-mediated oxidation (hydroxylation) at the tertiary C-H bond or ring opening to form reactive enals.

  • Quaternary Protection: In Compound A, the tertiary proton is replaced by a methyl group. This blocks the primary metabolic soft spot, significantly extending half-life (

    
    ) and reducing toxic metabolite risks.
    

Experimental Protocols

Protocol 1: Regioselective Assignment (NOESY NMR)

To confirm you have synthesized Compound B (1-Me-3-Cp) and not the 1-Me-5-Cp isomer:

  • Dissolve 5-10 mg of the product in

    
     or 
    
    
    
    .
  • Run 1D 1H NMR: Identify the N-Methyl singlet (~3.8 ppm) and the Cyclopropyl methine proton.

  • Run 2D NOESY:

    • Compound B (1-Me-3-Cp): You will see NO Cross-peak between the N-Methyl protons and the Cyclopropyl protons. They are too far apart (Position 1 vs Position 3). You will see a cross-peak between N-Methyl and the Pyrazole H-5 proton.

    • Isomer (1-Me-5-Cp): You will see a Strong Cross-peak between the N-Methyl protons and the Cyclopropyl protons (Position 1 and Position 5 are adjacent).

Protocol 2: N-Alkylation of Compound A

To convert Compound A into a drug-like molecule:

  • Reagents: Compound A (1.0 eq), Aryl/Alkyl Halide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Conditions: Heat to 60-80°C for 4-12 hours.

  • Workup: The N-H proton is acidic enough (

    
    ) to be removed by carbonate bases. Note that alkylation will occur at the nitrogen distal to the bulky 1-methylcyclopropyl group (steric control), favoring the formation of the 1-R-3-(1-methylcyclopropyl)  product.
    

References

  • Synthesis of 1-methylcyclopropyl ketones: ChemSynthesis. 1-(1-methylcyclopropyl)ethanone - CAS 1567-75-5.[5][6] Link

  • Regioselectivity in Pyrazole Methylation: Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Link

  • Metabolic Stability of Cyclopropyl Groups: Hypha Discovery. Metabolism of cyclopropyl groups in drug design. Link

  • Pyrazole Tautomerism & pKa: MDPI Molecules. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Link

  • Bioisosteres in Drug Design: Scientific Update. The Cyclopropyl Group in Medicinal Chemistry.[7][8] Link

Sources

Foundational

A Technical Guide to 3-(1-methylcyclopropyl)-1H-pyrazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 3-(1-methylcyclopropyl)-1H-pyrazole, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. While...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(1-methylcyclopropyl)-1H-pyrazole, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues to present a robust guide to its chemical identity, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications. The core focus is on the strategic incorporation of the 1-methylcyclopropyl moiety as a bioisostere in medicinal chemistry, a technique employed to enhance the metabolic stability and potency of drug candidates. This guide offers both theoretical grounding and practical insights for the synthesis and utilization of this promising scaffold.

Introduction: The Pyrazole Scaffold and the Significance of the 1-Methylcyclopropyl Moiety

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in medicinal chemistry.[1] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The versatility of the pyrazole scaffold allows for substitution at various positions, enabling the fine-tuning of its biological and physicochemical properties.

The substituent at the 3-position of the pyrazole ring plays a crucial role in modulating its interaction with biological targets. The 1-methylcyclopropyl group is a particularly noteworthy substituent. The cyclopropyl ring, in general, is a valuable bioisostere for alkenes and other small alkyl groups in drug design.[3][4] Its rigid, three-dimensional structure can enforce a specific conformation, potentially leading to enhanced binding affinity with target proteins.[3] Furthermore, the cyclopropyl group is often associated with improved metabolic stability, a critical factor in the development of new therapeutics.[3][4] The addition of a methyl group to the cyclopropyl ring further enhances its lipophilicity and can introduce specific steric interactions that may be beneficial for target engagement.

This guide will delve into the specifics of 3-(1-methylcyclopropyl)-1H-pyrazole, providing a foundational understanding for its inclusion in research and drug discovery programs.

Chemical Structure and Identifiers

The structural representation and key identifiers for 3-(1-methylcyclopropyl)-1H-pyrazole are presented below. These have been generated based on the compound's nomenclature, as direct experimental data is not widely available.

IdentifierValue
IUPAC Name 3-(1-methylcyclopropyl)-1H-pyrazole
Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
SMILES CC1(C1)c2cc[nH]n2
InChI Key InChIKey=ZJBCXJQPZJBCSA-UHFFFAOYSA-N
Canonical SMILES CC1(c2cc[nH]n2)C1
Predicted LogP 1.3
Predicted pKa (Most Acidic) 14.5; (Most Basic) 2.5

Synthesis and Mechanistic Insights: A Plausible Approach via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust and widely utilized method for the formation of pyrazole rings from the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][6][7][8] This approach offers a straightforward pathway to 3-(1-methylcyclopropyl)-1H-pyrazole.

Proposed Synthetic Workflow

The synthesis would commence with the preparation of the requisite 1,3-dicarbonyl precursor, 1-(1-methylcyclopropyl)butane-1,3-dione. This intermediate can then be reacted with hydrazine hydrate under acidic conditions to yield the target pyrazole.

G cluster_0 Step 1: Preparation of 1,3-Dicarbonyl Precursor cluster_1 Step 2: Knorr Pyrazole Synthesis Methyl cyclopropanecarboxylate Methyl cyclopropanecarboxylate Claisen Condensation Claisen Condensation Methyl cyclopropanecarboxylate->Claisen Condensation 1. Ethyl acetate Ethyl acetate Ethyl acetate->Claisen Condensation 2. Sodium ethoxide Sodium ethoxide Sodium ethoxide->Claisen Condensation Catalyst 1-(1-methylcyclopropyl)butane-1,3-dione 1-(1-methylcyclopropyl)butane-1,3-dione Condensation Condensation 1-(1-methylcyclopropyl)butane-1,3-dione->Condensation 1. Claisen Condensation->1-(1-methylcyclopropyl)butane-1,3-dione Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Condensation 2. Acid catalyst (e.g., AcOH) Acid catalyst (e.g., AcOH) Acid catalyst (e.g., AcOH)->Condensation Catalyst 3-(1-methylcyclopropyl)-1H-pyrazole 3-(1-methylcyclopropyl)-1H-pyrazole Cyclization & Dehydration Cyclization & Dehydration Condensation->Cyclization & Dehydration Cyclization & Dehydration->3-(1-methylcyclopropyl)-1H-pyrazole

Caption: Proposed synthetic workflow for 3-(1-methylcyclopropyl)-1H-pyrazole.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of 1-(1-methylcyclopropyl)butane-1,3-dione: To a solution of sodium ethoxide in anhydrous ethanol, add ethyl acetate followed by the dropwise addition of methyl 1-methylcyclopropanecarboxylate. The reaction mixture is stirred at reflux until the condensation is complete (monitored by TLC). The reaction is then cooled, and the product is isolated after acidic workup.

  • Synthesis of 3-(1-methylcyclopropyl)-1H-pyrazole: The synthesized 1-(1-methylcyclopropyl)butane-1,3-dione is dissolved in a suitable solvent such as ethanol or acetic acid.[9] Hydrazine hydrate is then added, and the mixture is heated to reflux.[9] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 3-(1-methylcyclopropyl)-1H-pyrazole.

Mechanistic Considerations

The Knorr synthesis proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[9] This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the second carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazole ring.[9] The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.[6][7]

Predicted Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of 3-(1-methylcyclopropyl)-1H-pyrazole can be inferred from data on analogous compounds.

Physicochemical Properties
  • Solubility: Expected to have moderate solubility in organic solvents and low solubility in water.

  • LogP: The predicted LogP of 1.3 suggests a moderate level of lipophilicity, which is often desirable for drug candidates.

  • pKa: The pyrazole ring is weakly basic, with the NH proton being weakly acidic.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), the methyl group on the cyclopropyl ring (a singlet), and the protons on the pyrazole ring (two distinct signals in the aromatic region).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the quaternary and CH carbons of the cyclopropyl ring, the methyl carbon, and the three distinct carbons of the pyrazole ring.

  • IR Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching band for the pyrazole ring, along with C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (122.17 g/mol ).

Applications in Drug Discovery: The Role of the 1-Methylcyclopropyl Group as a Bioisostere

The 1-methylcyclopropyl moiety is a valuable bioisostere in medicinal chemistry.[3][4] Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacological properties without significantly altering its chemical structure.[3]

Bioisosteric Replacement Strategy

The 1-methylcyclopropyl group can be used to replace other functionalities, such as a tert-butyl group or an unsaturated fragment, to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[10][11]

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Optimized Compound cluster_3 Improved Properties Lead Lead Compound with Sub-optimal Properties Replacement Replace labile group with 1-methylcyclopropyl Lead->Replacement Optimized Optimized Compound (e.g., 3-(1-methylcyclopropyl)- 1H-pyrazole derivative) Replacement->Optimized ImprovedProperties ImprovedProperties Metabolic Stability Metabolic Stability Optimized->Metabolic Stability Binding Affinity Binding Affinity Pharmacokinetics Pharmacokinetics

Caption: Bioisosteric replacement strategy using the 1-methylcyclopropyl group.

Advantages of the 1-Methylcyclopropyl Moiety
  • Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains or unsaturated systems.[3] This can lead to an improved pharmacokinetic profile for drug candidates.

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, which can enhance its binding affinity to the target protein.[3]

  • Improved Potency: By providing a better fit into the binding pocket of a target enzyme or receptor, the 1-methylcyclopropyl group can lead to an increase in the potency of a drug candidate.

Conclusion

3-(1-methylcyclopropyl)-1H-pyrazole represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its synthesis, properties, and potential applications can be derived from the extensive literature on related pyrazole derivatives. The Knorr pyrazole synthesis provides a reliable method for its preparation, and the strategic use of the 1-methylcyclopropyl group as a bioisostere opens up numerous possibilities for its application in drug discovery. This technical guide serves as a valuable resource for researchers and scientists looking to explore the potential of this intriguing heterocyclic compound.

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Unknown. Knorr Pyrazole Synthesis.
  • PMC. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. [Link]

  • ResearchGate. Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles.. [Link]

  • PubChem. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. [Link]

  • ResearchGate. Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... [Link]

  • Domainex. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • PubChemLite. 1-cyclopropyl-3-methyl-1-pyrazol-5-ol. [Link]

  • ResearchGate. The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods | Request PDF. [Link]

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • PMC. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

Sources

Foundational

Technical Guide: 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS 1537445-10-5)

[1] Executive Summary: Strategic Value of the Scaffold 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS 1537445-10-5) is a high-value heterocyclic building block, primarily utilized in the discovery and development of sm...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Strategic Value of the Scaffold

4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS 1537445-10-5) is a high-value heterocyclic building block, primarily utilized in the discovery and development of small-molecule kinase inhibitors.[1] Its structural significance lies in the 1-methylcyclopropyl moiety—a lipophilic, sterically demanding group that functions as a bioisostere for tert-butyl or isopropyl groups but with distinct conformational rigidity and metabolic stability profiles.[1]

This scaffold serves as a critical "linchpin" intermediate. The C4-bromine atom provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the unsubstituted N1-position allows for diversification via alkylation or arylation.[1] This dual-functionality enables the rapid generation of libraries targeting Janus Kinases (JAK) , Fibroblast Growth Factor Receptors (FGFR) , and RET proto-oncogenes .[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
CAS Number 1537445-10-5
IUPAC Name 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Physical State Off-white to pale yellow solid (low melting) or viscous oil
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water
pKa (Calc.) ~13.5 (pyrazole NH)
LogP (Calc.) ~2.3 (Moderate Lipophilicity)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light

Structural Insight: The 1-methylcyclopropyl group at the C3 position exerts a "Thorpe-Ingold" effect, restricting the rotation of attached substituents and potentially pre-organizing the molecule for binding into hydrophobic kinase pockets (e.g., the gatekeeper region).

Representative Industrial Synthesis

While specific process patents for this exact CAS are proprietary, the synthesis follows a robust, self-validating 3-step protocol standard for 3-substituted-4-bromopyrazoles.[1] This route avoids the use of unstable hydrazine derivatives early in the sequence.

Step 1: Enaminone Formation

Reaction: Condensation of 1-methylcyclopropyl methyl ketone with


-Dimethylformamide dimethyl acetal (DMF-DMA).[1]
  • Reagents: 1-Methylcyclopropyl methyl ketone (1.0 eq), DMF-DMA (1.2–1.5 eq).[1]

  • Conditions: Reflux (neat or in Toluene) for 12–16 hours.

  • Mechanism: The methyl ketone undergoes an aldol-type condensation with the acetal, followed by elimination of methanol to form the

    
    -dimethylaminovinyl ketone.
    
  • Checkpoint: Monitor by TLC/LCMS for the disappearance of the ketone. The product is often a yellow/orange oil.

Step 2: Pyrazole Ring Closure

Reaction: Cyclization of the enaminone with Hydrazine Hydrate.

  • Reagents: Enaminone intermediate (1.0 eq), Hydrazine Hydrate (1.2–2.0 eq).

  • Solvent: Ethanol or Methanol.

  • Conditions: Reflux for 2–4 hours.

  • Mechanism: Nucleophilic attack of hydrazine nitrogen on the

    
    -carbon of the enaminone, followed by intramolecular condensation with the carbonyl and elimination of dimethylamine and water.
    
  • Purification: Concentration and recrystallization (Hexane/EtOAc) or column chromatography.

Step 3: Regioselective Bromination

Reaction: Electrophilic aromatic substitution at C4.

  • Reagents: 3-(1-methylcyclopropyl)-1H-pyrazole (1.0 eq),

    
    -Bromosuccinimide (NBS) (1.05 eq).[1]
    
  • Solvent: DMF or Acetonitrile (0°C to RT).

  • Mechanism: The pyrazole ring is electron-rich.[1] The C4 position is the most nucleophilic site, ensuring high regioselectivity over N-bromination (which is reversible).

  • Critical Process Parameter (CPP): Maintain temperature <25°C to prevent poly-bromination or oxidation side reactions.

Synthesis Workflow Diagram

Synthesis_Pathway Start 1-Methylcyclopropyl Methyl Ketone Inter1 Enaminone Intermediate Start->Inter1 Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter1 Inter2 3-(1-Methylcyclopropyl) -1H-pyrazole Inter1->Inter2 Cyclization Reagent2 NH2NH2·H2O (EtOH, Reflux) Reagent2->Inter2 Final 4-Bromo-3-(1-methylcyclopropyl) -1H-pyrazole (CAS 1537445-10-5) Inter2->Final Regioselective Bromination Reagent3 NBS (DMF, 0°C) Reagent3->Final

Figure 1: Step-wise synthetic route from commercially available ketone to the target bromopyrazole.

Medicinal Chemistry Applications

Kinase Inhibitor Design (JAK/RET)

In kinase inhibitor discovery, the ATP-binding pocket often contains a hydrophobic region near the gatekeeper residue. The 1-methylcyclopropyl group is designed to fill this pocket more effectively than a simple isopropyl or cyclopropyl group, increasing potency and selectivity.

  • Hinge Binding: The pyrazole N1-H (or N2) typically forms a hydrogen bond with the kinase hinge region.

  • Solvent Front: Substituents introduced at C4 (via the bromine handle) extend into the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines).

Divergent Functionalization Strategy

The scaffold allows for "Late-Stage Diversification." Researchers can install the core pyrazole early and then diversify at two distinct vectors:

  • Vector A (N1-Alkylation): Reaction with alkyl halides or Mitsunobu conditions to tune solubility and permeability.

  • Vector B (C4-Coupling): Suzuki-Miyaura coupling with aryl boronic acids to build the inhibitor core.[1]

Functionalization Logic Diagram

Functionalization Core 4-Bromo-3-(1-methylcyclopropyl) -1H-pyrazole Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki Alkylation N-Alkylation (R-X, Base) Core->Alkylation Buchwald Buchwald-Hartwig (Pd cat., HNR2) Core->Buchwald Prod_Suzuki Biaryl Kinase Inhibitors Suzuki->Prod_Suzuki Prod_Alkyl N-Substituted Scaffolds Alkylation->Prod_Alkyl Prod_Buchwald Aminopyrazole Derivatives Buchwald->Prod_Buchwald

Figure 2: Divergent synthetic utility of the scaffold in drug discovery workflows.

Handling & Analytics

Quality Control Parameters

To ensure reproducibility in biological assays, the following QC specifications are recommended:

  • Purity (HPLC): >98.0% (Area %). Impurities from incomplete bromination (des-bromo) or poly-bromination must be <0.5%.[1]

  • 1H NMR (DMSO-d6):

    • 
       12.8 ppm (bs, 1H, NH)
      
    • 
       7.6–7.8 ppm (s, 1H, Pyrazole-H5)[1]
      
    • 
       0.6–0.9 ppm (m, 4H, Cyclopropyl-CH2)[1]
      
    • 
       1.3–1.4 ppm (s, 3H, Methyl)
      
  • Residual Solvents: DMF and Hydrazine must be quantified and removed to ppm levels due to cytotoxicity.

Safety Protocols
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Stability: The compound is stable but should be stored under inert gas to prevent oxidation of the pyrazole ring over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14948637, 3-Bromo-1-methyl-1H-pyrazole (Analogous Chemistry).[1] Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Pyrazoles: Recent Literature and Methodologies. Retrieved from [Link]

  • Google Patents (2016). US9394282B2 - Pyrazole carboxamides as Janus kinase inhibitors.[1] (Demonstrates the utility of 1-methylcyclopropyl pyrazoles in JAK inhibition). Retrieved from

  • Google Patents (2017). EP3260454B1 - Condensed Pyrimidine Compound or Salt Thereof (RET Inhibitors).[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Application Note: High-Yield Deoxygenation of 1-Acetyl-1-Methylcyclopropane via Wolff-Kishner Reduction

Abstract This application note details the protocol for the chemical transformation of 1-acetyl-1-methylcyclopropane to 1-ethyl-1-methylcyclopropane using hydrazine hydrate . While the reaction of ketones with hydrazine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the chemical transformation of 1-acetyl-1-methylcyclopropane to 1-ethyl-1-methylcyclopropane using hydrazine hydrate . While the reaction of ketones with hydrazine typically yields hydrazones, in the context of drug development and scaffold synthesis, this reaction is most critically employed as the first stage of the Wolff-Kishner reduction (specifically the Huang-Minlon modification). This guide provides a robust, self-validating methodology for complete deoxygenation, preserving the strained cyclopropane ring—a vital pharmacophore for metabolic stability in modern medicinal chemistry.

Introduction & Strategic Value

The Cyclopropyl Moiety in Drug Design

The cyclopropyl group is a high-value bioisostere in medicinal chemistry, often used to replace ethyl or isopropyl groups. Its rigid structure restricts bond rotation, potentially locking a molecule into an active conformation, while its metabolic stability (relative to open chains) extends half-life (


).
Reaction Scope

The reaction of 1-acetyl-1-methylcyclopropane (1) with hydrazine hydrate (


) proceeds through two distinct phases:
  • Condensation: Formation of the corresponding hydrazone intermediate.[1][2]

  • Reduction (Deoxygenation): Base-mediated decomposition of the hydrazone to release

    
     and yield the alkane, 1-ethyl-1-methylcyclopropane  (2).
    

Why this protocol matters: Standard reduction techniques (e.g., Clemmensen reduction using Zn/Hg and HCl) utilize harsh acidic conditions that can trigger acid-catalyzed ring opening of the cyclopropane. The Wolff-Kishner reduction operates under basic conditions, ensuring the integrity of the strained ring system.

Mechanistic Insight

The transformation follows the Huang-Minlon modification of the Wolff-Kishner reduction.[1][3][4] This one-pot procedure avoids the isolation of the potentially unstable hydrazone intermediate.

Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
  • Hydrazone Formation: Nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration.[4]

  • Base-Promoted Tautomerization: The base (KOH) deprotonates the hydrazone nitrogen, leading to a diazenide anion.

  • Decomposition: Loss of nitrogen gas (

    
    ) provides the driving force, generating a carbanion that is rapidly protonated by the solvent (ethylene glycol).
    

WolffKishnerMechanism cluster_conditions Huang-Minlon Conditions Ketone 1-Acetyl-1-methyl- cyclopropane Hydrazone Hydrazone Intermediate Ketone->Hydrazone + N2H4, -H2O (Condensation) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Diazenide Diazenide Anion Hydrazone->Diazenide + KOH (Deprotonation) Alkane 1-Ethyl-1-methyl- cyclopropane Diazenide->Alkane - N2 (Reduction) Nitrogen N2 (Gas) Diazenide->Nitrogen Irreversible Loss

Figure 1: Mechanistic flow of the Wolff-Kishner reduction preserving the cyclopropane ring.

Experimental Protocol

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
1-Acetyl-1-methylcyclopropane >97% PuritySubstrate
Hydrazine Hydrate 80% or 64% (w/w)Nucleophilic Reductant
Potassium Hydroxide (KOH) Pellets, 85%+Base catalyst
Diethylene Glycol (DEG) Reagent GradeHigh-boiling solvent (

)
Dean-Stark Trap StandardRemoval of water/excess hydrazine
Reflux Condenser Water-cooledPreventing solvent loss
Step-by-Step Methodology (Huang-Minlon Modification)

Safety Warning: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double-gloving.

Phase 1: Hydrazone Formation (Low Temperature)
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser.

  • Charging: Add diethylene glycol (40 mL) , KOH pellets (4.0 g, ~70 mmol) , and hydrazine hydrate (3.0 mL, ~60 mmol) .

  • Substrate Addition: Add 1-acetyl-1-methylcyclopropane (2.94 g, 30 mmol) to the mixture.

  • Initial Reflux: Heat the mixture to 100–110°C for 1 hour.

    • Causality: This temperature is sufficient to form the hydrazone intermediate without triggering premature decomposition or azine formation. The solid KOH will dissolve during this phase.

Phase 2: Water Removal (The Critical Step)
  • Reconfiguration: Replace the reflux condenser with a Dean-Stark trap (or a simple distillation head).

  • Distillation: Slowly raise the bath temperature until the internal temperature reaches 195–200°C .

    • Observation: Water and excess hydrazine will distill off.[2] The internal temperature will rise as the low-boiling components are removed.

    • Endpoint: Continue distillation until the internal temperature holds steady at ~195°C (approx. 2-3 hours).

    • Why: Water inhibits the deprotonation step. High temperature is required to overcome the activation energy for

      
       extrusion.
      
Phase 3: Reduction and Workup
  • Reflux: Once water is removed, reflux at 195–200°C for 3–4 hours.

  • Cooling: Cool the reaction mixture to room temperature.

  • Extraction: Pour the mixture into 100 mL of ice-water . Extract with Pentane or Diethyl Ether (3 x 30 mL) .

    • Note: The product is a volatile hydrocarbon. Avoid high-vacuum rotary evaporation.

  • Washing: Wash combined organics with 1M HCl (to remove residual hydrazine) and Brine .

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    .
  • Isolation: Carefully concentrate the solvent using a fractionating column (Vigreux) at atmospheric pressure, as the product boiling point is relatively low (approx. 70-80°C).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the starting material (SM) and product (P) using the following markers.

NMR Spectroscopy ( )
FeatureStarting Material (Ketone)Product (Alkane)Interpretation
Methyl Ketone Singlet

2.15 ppm (

)
Absent Confirms loss of Carbonyl
Ethyl Group AbsentTriplet

0.85, Quartet

1.25
Confirms reduction to

Cyclopropane Multiplets

0.6–1.2 ppm
Multiplets

0.2–0.6 ppm
Ring intact (shifts move upfield due to loss of electron-withdrawing C=O)
Infrared Spectroscopy (IR)
  • Success Criteria: Complete disappearance of the strong Carbonyl (

    
    ) stretch at ~1700 cm⁻¹ .
    
  • Failure Mode: If peak remains, reduction is incomplete (likely due to residual water in Phase 2).

Troubleshooting & Optimization

Troubleshooting Problem Low Yield or Impurities Check1 Did C=O peak disappear in IR? Problem->Check1 Check2 Is there a broad peak at 3300 cm-1? Check1->Check2 Yes Sol1 Incomplete Reaction: Reflux longer or remove more water. Check1->Sol1 No Check3 Did temp reach 195°C? Check2->Check3 No Sol2 Azine Formation: Use excess Hydrazine in Phase 1. Check2->Sol2 Yes (N-H stretch) Sol3 Thermodynamic Failure: Ensure efficient insulation of flask. Check3->Sol3 No

Figure 2: Decision tree for troubleshooting common Wolff-Kishner failures.

Critical Quality Attributes (CQA)
  • Azine Formation: If the ratio of Hydrazine to Ketone is too low, the hydrazone can react with another ketone molecule to form an Azine (

    
    ). Prevention:  Always use 2-3 equivalents of hydrazine hydrate.
    
  • Ring Opening: While rare for this specific substrate, extreme temperatures (>220°C) can cause thermal isomerization. Stick to the 190–200°C range.

References

  • Wolff-Kishner Reduction (General Mechanism)

    • Todd, D. (1948). The Wolff-Kishner Reduction.[1][2][4][5][6][7][8] Organic Reactions, 4, 378.

  • Huang-Minlon Modification (Protocol Basis)

    • Huang-Minlon. (1946).[3] A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487–2488.

  • Cyclopropane Stability in Reduction

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Reductions of Carbonyl to Methylene).[1]

  • Product Data (1-ethyl-1-methylcyclopropane)

    • NIST Chemistry WebBook, SRD 69.[9] Cyclopropane, 1-ethyl-1-methyl-.[10][9][11][12]

Sources

Application

Application Notes &amp; Protocols: Evaluating 3-(1-methylcyclopropyl)-1H-pyrazole as a Novel Scaffold for Pim Kinase Inhibition

Abstract: The Pim family of serine/threonine kinases (PIM1, PIM2, PIM3) are crucial mediators of oncogenic signaling pathways, promoting cell survival, proliferation, and therapeutic resistance.[1][2] Their constitutivel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Pim family of serine/threonine kinases (PIM1, PIM2, PIM3) are crucial mediators of oncogenic signaling pathways, promoting cell survival, proliferation, and therapeutic resistance.[1][2] Their constitutively active nature and overexpression in a wide range of hematological and solid tumors make them highly attractive targets for cancer therapy.[3][4] This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of a novel chemical scaffold, 3-(1-methylcyclopropyl)-1H-pyrazole, for the development of potent and selective Pim kinase inhibitors. We will detail the scientific rationale for exploring this scaffold, provide step-by-step protocols for biochemical and cellular characterization, and outline a strategic workflow for advancing lead compounds.

Introduction: The Rationale for Targeting Pim Kinases

Pim kinases function as key downstream effectors in multiple signaling cascades, including the JAK/STAT pathway.[5] Unlike many other kinases, they are constitutively active and their activity is primarily regulated at the level of transcription and protein stability.[6][7] They exert their pro-tumorigenic effects by phosphorylating a broad range of substrates involved in critical cellular processes:

  • Inhibition of Apoptosis: Pim kinases phosphorylate and inactivate pro-apoptotic proteins such as BAD, thereby promoting cell survival.[1][8]

  • Cell Cycle Progression: They phosphorylate cell cycle regulators like p21Cip1/WAF1 and Cdc25A, facilitating the transition through cell cycle checkpoints.[3][8]

  • Regulation of Metabolism and Growth: PIMs influence cellular metabolism and protein translation, partly through the mTOR pathway, to support rapid cancer cell growth.[1][9]

  • Therapeutic Resistance: Overexpression of Pim kinases has been linked to resistance against various anticancer therapies, including chemotherapy and other targeted agents.[1][2][10]

Given their central role in malignancy, several small-molecule Pim kinase inhibitors have entered clinical trials, validating their therapeutic potential.[5][6][10]

The Privileged Scaffold: Why Pyrazole?

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in kinase inhibition.[11][12][13][14] Its properties make it an ideal starting point for inhibitor design:

  • Aromaticity and H-Bonding: The pyrazole ring can effectively mimic the adenine region of ATP, forming crucial hydrogen bond interactions with the kinase hinge region.[11][15]

  • Structural Versatility: The pyrazole ring can be readily substituted at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[16]

  • Favorable Physicochemical Properties: Pyrazole-based compounds can often be designed to have improved drug-like properties, such as solubility and metabolic stability, compared to other heterocyclic systems.[13][15]

This guide focuses on the 3-(1-methylcyclopropyl)-1H-pyrazole scaffold. The pyrazole core serves as the anchor for ATP-binding pocket engagement, while the novel 1-methylcyclopropyl moiety offers unique structural and physicochemical properties. This group may enhance metabolic stability, improve ligand efficiency, and explore novel interactions within the binding site, potentially leading to superior potency and selectivity.

Section 1: Biochemical Characterization of Scaffold-Based Inhibitors

The initial and most critical step is to determine if compounds derived from the 3-(1-methylcyclopropyl)-1H-pyrazole scaffold can directly inhibit the enzymatic activity of the PIM isoforms. A robust, high-throughput biochemical assay is essential for quantifying potency (IC₅₀) and determining the mechanism of inhibition.

Workflow for Biochemical Screening

cluster_0 Phase 1: Biochemical Evaluation Compound_Synthesis Synthesize Analog Library (Vary substitutions on pyrazole) Primary_Screen Single-Dose Screen (e.g., at 1 µM) vs. PIM1, PIM2, PIM3 Compound_Synthesis->Primary_Screen Test compounds Dose_Response IC50 Determination (10-point dose-response) Primary_Screen->Dose_Response Identify hits (>50% inhibition) Ki_Determination Mechanism of Action Studies (Determine Ki and ATP competition) Dose_Response->Ki_Determination Confirm potency Selectivity_Panel Initial Kinase Selectivity (Small panel of related kinases) Ki_Determination->Selectivity_Panel Characterize lead

Caption: Workflow for the biochemical evaluation of novel inhibitors.

Protocol 1.1: In Vitro PIM Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the IC₅₀ of test compounds against PIM1, PIM2, and PIM3 using a luminescence-based kinase assay that quantifies the amount of ADP produced.

Rationale: This assay format is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening. It directly measures the product of the kinase reaction (ADP), providing a robust readout of enzyme activity.

Materials:

  • Recombinant human PIM1, PIM2, and PIM3 enzymes.

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[17]

  • Substrate: Biotinylated BAD peptide (e.g., b-RSRHSSYPAGT-NH₂).[9]

  • ATP solution.

  • Test compounds dissolved in 100% DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "background" controls.

  • Enzyme/Substrate Preparation: Prepare a master mix of Kinase Buffer containing the PIM kinase isoform and the BAD peptide substrate. The final concentration of each should be optimized; typical starting points are 5-10 ng/well for the enzyme and 100 µM for the peptide.

  • Kinase Reaction Initiation: Add the enzyme/substrate mix to each well of the compound-plated assay plate.

  • ATP Addition: To initiate the kinase reaction, add ATP to all wells. The final concentration should be at or near the Kₘ for each PIM isoform to ensure sensitive detection of ATP-competitive inhibitors.[9]

  • Incubation: Gently mix the plate and incubate at room temperature for 60-120 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Subtract the background luminescence from all wells.

  • Normalize the data by setting the average of the DMSO-only controls to 100% activity and the average of the no-enzyme controls to 0% activity.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation: Example Biochemical Activity
Compound IDScaffold ModificationPIM1 IC₅₀ (nM)PIM2 IC₅₀ (nM)PIM3 IC₅₀ (nM)
Ref-Cmpd-A Known Pan-PIM Inhibitor (e.g., AZD1208)[18]0.45.01.9
PYR-001 3-(1-methylcyclopropyl)-1H-pyrazole (unsubstituted)>10,000>10,000>10,000
PYR-002 5-amino substitution2501,500800
PYR-003 4-fluoro, 5-amino substitution45450180
PYR-004 5-(morpholinomethyl) substitution159535

Section 2: Cellular Characterization and Target Engagement

After identifying biochemically potent compounds, the next step is to assess their activity in a cellular context. This validates that the compounds can cross the cell membrane, engage the PIM kinase target, and exert a biological effect, such as inhibiting cell proliferation.

PIM Kinase Signaling Pathway

cluster_0 PIM Kinase Signaling Cascade Cytokines Cytokines / Growth Factors (e.g., IL-3, IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM_Kinase PIM Kinase Transcription & Translation JAK_STAT->PIM_Kinase PIM_Active Active PIM Kinase PIM_Kinase->PIM_Active pBAD p-BAD (Inactive) PIM_Active->pBAD Phosphorylates pp21 p-p21 (Degradation) PIM_Active->pp21 Phosphorylates mTOR mTOR Pathway PIM_Active->mTOR Inhibitor 3-(1-methylcyclopropyl)- 1H-pyrazole Inhibitor Inhibitor->PIM_Active Inhibition BAD BAD Apoptosis Apoptosis BAD->Apoptosis Induces pBAD->Apoptosis p21 p21 CellCycle Cell Cycle Arrest p21->CellCycle Induces pp21->CellCycle Translation Protein Translation mTOR->Translation Proliferation Cell Proliferation Translation->Proliferation

Caption: PIM kinase signaling pathway and points of inhibition.

Protocol 2.1: Cellular Target Engagement via Western Blot

Rationale: This protocol directly measures the phosphorylation of a known PIM substrate within cancer cells. A decrease in substrate phosphorylation upon compound treatment provides strong evidence of target engagement. p-BAD (Ser112) is an excellent pharmacodynamic biomarker for PIM activity.[1][8]

Materials:

  • PIM-dependent cancer cell line (e.g., KMS-11 multiple myeloma, 22Rv1 prostate cancer).[8][9]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test compound stock solution in DMSO.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence (ECL) substrate.

  • SDS-PAGE gels and Western blotting equipment.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.

  • Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe for total BAD and GAPDH to ensure equal protein loading and to assess the specific effect on phosphorylation.

Protocol 2.2: Cell Viability Assay (Luminescent)

Rationale: This assay determines the effect of PIM inhibition on the overall growth and viability of cancer cells. It is a critical measure of the compound's anti-cancer potential. The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active, viable cells.[19]

Materials:

  • PIM-dependent cancer cell line.

  • Complete cell culture medium.

  • Test compound stock solution in DMSO.

  • White, opaque 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include DMSO-only controls.

  • Incubation: Incubate the plates for 72 hours in a standard cell culture incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the data, setting the DMSO-treated wells as 100% viability.

  • Plot the percentage of cell viability against the logarithm of compound concentration.

  • Fit the curve using a non-linear regression model to determine the IC₅₀ (or GI₅₀) value.

Section 3: Advanced Characterization and Path Forward

Compounds that demonstrate potent and on-target cellular activity warrant further investigation to build a profile suitable for in vivo studies.

Drug Discovery Progression Funnel

cluster_1 Lead Optimization Pipeline Biochem Biochemical Potency (IC50 < 100 nM) Cellular Cellular Activity & Target Engagement (Cell IC50 < 1 µM, p-BAD modulation) Biochem->Cellular Selectivity Kinase Selectivity Profiling (>100-fold selective vs. off-targets) Cellular->Selectivity ADME In Vitro ADME / PK (Good stability, permeability) Selectivity->ADME InVivo In Vivo Efficacy (Xenograft tumor growth inhibition) ADME->InVivo

Caption: A logical funnel for advancing a lead inhibitor candidate.

  • Kinase Selectivity Profiling: The lead compound should be screened against a broad panel of kinases (e.g., >300 kinases) to determine its selectivity.[20] The ideal inhibitor will be highly selective for the PIM family over other kinases to minimize off-target toxicity.

  • In Vitro ADME/PK: A suite of assays is required to assess the drug-like properties of the compound. Key assays include:

    • Metabolic Stability: Incubation with liver microsomes to predict metabolic clearance.

    • Plasma Protein Binding: To determine the fraction of free, active drug.

    • CYP450 Inhibition: To assess the potential for drug-drug interactions.[20]

    • Permeability: Using Caco-2 cell monolayers to predict intestinal absorption.[21]

  • In Vivo Pharmacokinetics: Promising compounds should be dosed in rodents (e.g., via oral and intravenous routes) to determine key PK parameters like half-life, bioavailability, and exposure.[21]

  • In Vivo Efficacy Studies: The ultimate preclinical validation involves testing the lead compound in a relevant animal model of cancer, such as a human tumor xenograft model.[22] Tumor-bearing mice are treated with the compound, and outcomes like tumor growth inhibition, target modulation in the tumor tissue, and overall survival are measured.

Conclusion

The 3-(1-methylcyclopropyl)-1H-pyrazole scaffold represents a novel and promising starting point for the development of next-generation Pim kinase inhibitors. Its unique structural features may offer advantages in potency, selectivity, and pharmacokinetic properties. By following the systematic, multi-tiered evaluation strategy outlined in these application notes—from initial biochemical screening and cellular validation to advanced preclinical profiling—researchers can efficiently identify and optimize lead candidates. This rigorous, data-driven approach is essential for translating a promising chemical scaffold into a potential clinical therapeutic for cancers driven by PIM kinase signaling.

References

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (n.d.). AACR Journals. Retrieved February 12, 2026, from [Link]

  • Nawrocka, A. D., et al. (2018). Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials. Current Drug Targets, 19(4), 366-376. Retrieved February 12, 2026, from [Link]

  • PIM Kinase as an Executional Target in Cancer. (2016). Journal of Cancer Prevention, 21(2), 65-73. Retrieved February 12, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Retrieved February 12, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(16), 4983. Retrieved February 12, 2026, from [Link]

  • Ilić, N., et al. (2018). Pim-1 kinase as cancer drug target: An update. Biomedicine & Pharmacotherapy, 103, 1360-1367. Retrieved February 12, 2026, from [Link]

  • Narlik-Grassow, M., et al. (2014). PIM kinase (and Akt) biology and signaling in tumors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 323-331. Retrieved February 12, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Retrieved February 12, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved February 12, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved February 12, 2026, from [Link]

  • PIM Kinase as an Executional Target in Cancer. (2016). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials. (2018). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Keeton, E. K., et al. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Clinical Cancer Research, 20(7), 1834-1845. Retrieved February 12, 2026, from [Link]

  • PIM Kinase Inhibitors and Cancer Treatment. (2024). Juniper Publishers. Retrieved February 12, 2026, from [Link]

  • Pinto, D. J., et al. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6481-6488. Retrieved February 12, 2026, from [Link]

  • PIM Kinase Inhibitors Therapies Clinical Trials Market Size FDA Approval Insight. (2024). Kuick Research. Retrieved February 12, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Bentham Science. Retrieved February 12, 2026, from [Link]

  • Chen, L. S., et al. (2011). Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes. British Journal of Cancer, 104(5), 787-795. Retrieved February 12, 2026, from [Link]

  • Predicted pharmacokinetics and drug-like properties of compounds 4-7. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Gomaa, A. M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7378. Retrieved February 12, 2026, from [Link]

  • Foulks, J. M., et al. (2014). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. Journal of Urology, 191(6), 1847-1855. Retrieved February 12, 2026, from [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2018). Experimental and Therapeutic Medicine, 16(5), 4121-4127. Retrieved February 12, 2026, from [Link]

  • Hitosugi, T., et al. (2016). PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species. Science Signaling, 9(432), ra60. Retrieved February 12, 2026, from [Link]

  • The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Method

Application Note: Scalable Synthesis of 3-(1-Methylcyclopropyl)-1H-pyrazole-5-carboxylic Acid Derivatives

Executive Summary & Strategic Importance The 3-(1-methylcyclopropyl)-1H-pyrazole-5-carboxylic acid scaffold represents a high-value building block in modern medicinal chemistry. The 1-methylcyclopropyl moiety serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-(1-methylcyclopropyl)-1H-pyrazole-5-carboxylic acid scaffold represents a high-value building block in modern medicinal chemistry. The 1-methylcyclopropyl moiety serves as a superior bioisostere for tert-butyl or isopropyl groups. It offers unique steric bulk and lipophilicity profiles while restricting conformational freedom, often improving metabolic stability (blocking P450 oxidation sites common in alkyl chains) and potency in kinase inhibitors and GPCR ligands.

This guide details a robust, scalable synthetic route for this core, moving from the starting methyl ketone to the free carboxylic acid, ready for downstream derivatization. Unlike generic protocols, this workflow addresses specific challenges associated with the steric hindrance of the 1-methylcyclopropyl group and the regiochemical control required during cyclization.

Retrosynthetic Analysis & Pathway Design

The most reliable route to 3/5-substituted pyrazole-5/3-carboxylates is the Claisen condensation of a methyl ketone with an oxalate ester, followed by a Knorr-type cyclization with hydrazine.

Synthetic Logic
  • Disconnection: The C3-C4 and N1-C5 bonds are formed via cyclocondensation.

  • Key Intermediate: A

    
    -diketoester (2,4-dioxobutanoate). This species exists in equilibrium with its enol forms, which is critical for the subsequent nucleophilic attack by hydrazine.
    
  • Starting Material: 1-(1-Methylcyclopropyl)ethanone . This ketone provides the pre-installed 1-methylcyclopropyl quaternary center, avoiding difficult late-stage alkylations.

Figure 1: Retrosynthetic disconnection showing the linear assembly of the pyrazole core.

Experimental Protocols

Phase 1: Claisen Condensation (Synthesis of the Diketoester)

Objective: Synthesize Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate. Critical Mechanism: Base-mediated enolization of the ketone followed by nucleophilic acyl substitution on diethyl oxalate.

Reagents & Materials:

  • 1-(1-Methylcyclopropyl)ethanone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (NaOEt), 21 wt% in EtOH (1.3 eq)

  • Solvent: Absolute Ethanol (anhydrous)

  • Quench: 1M HCl, EtOAc for extraction

Step-by-Step Protocol:

  • System Prep: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Maintain an inert atmosphere (

    
    ).
    
  • Base Charge: Charge NaOEt solution (1.3 eq) into the RBF. Cool to 0 °C using an ice bath. Note: Controlling temperature is vital to prevent self-condensation of the ketone.

  • Reagent Mixing: In a separate dry flask, mix 1-(1-methylcyclopropyl)ethanone (1.0 eq) and diethyl oxalate (1.2 eq).

  • Addition: Transfer the ketone/oxalate mixture to the dropping funnel. Add dropwise to the cold NaOEt solution over 45–60 minutes .

    • Observation: The solution will likely turn yellow/orange and may thicken as the sodium enolate precipitates.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) . Stir for 16 hours .

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexanes) or LC-MS. The starting ketone should be consumed.

  • Quench: Cool the mixture back to 0 °C. Slowly add 1M HCl until pH ~2–3.

  • Workup: Extract the aqueous layer with EtOAc (3x). Combine organics, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: The crude diketoester is often sufficiently pure (>90%) for the next step. If not, purify via flash column chromatography (0–10% EtOAc in Hexanes).

Phase 2: Knorr Cyclization (Pyrazole Formation)

Objective: Synthesize Ethyl 3-(1-methylcyclopropyl)-1H-pyrazole-5-carboxylate. Critical Mechanism: Double condensation of hydrazine with the 1,3-diketone system.

Reagents:

  • Crude Diketoester (from Phase 1)

  • Hydrazine hydrate (

    
    ) (1.1 eq)
    
  • Solvent: Ethanol (Reagent grade)

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude diketoester in Ethanol (approx. 5–10 mL per gram of substrate) in a round-bottom flask.

  • Addition: Cool to 0 °C . Add Hydrazine hydrate (1.1 eq) dropwise.

    • Exotherm Warning: The reaction is exothermic. Control addition rate to maintain temperature <10 °C.

  • Cyclization: Allow to warm to room temperature and stir for 2 hours. Then, heat to reflux (78 °C) for 2–4 hours to ensure complete dehydration and aromatization.

  • Workup: Concentrate the reaction mixture to ~20% volume. Pour into ice water.

    • Product Isolation: The pyrazole ester often precipitates as a white or off-white solid. Filter and wash with cold water.[1]

    • Alternative: If no precipitate forms, extract with EtOAc, dry, and concentrate.

  • Validation:

    
     NMR should show the pyrazole C4-H singlet around 
    
    
    
    6.5–6.8 ppm and the disappearance of the diketoester signals.
Phase 3: Ester Hydrolysis (Saponification)

Objective: Isolate 3-(1-methylcyclopropyl)-1H-pyrazole-5-carboxylic acid.

Step-by-Step Protocol:

  • Reaction: Suspend the pyrazole ester in a mixture of THF/Water (1:1) or MeOH/Water (2:1). Add Lithium Hydroxide (LiOH) or NaOH (2.5 eq).

  • Conditions: Stir at 50 °C for 4 hours.

  • Workup: Concentrate to remove the organic solvent. The remaining aqueous solution should be clear.

  • Acidification: Cool to 0 °C. Acidify carefully with 2M HCl to pH ~3.

  • Isolation: The free acid will precipitate. Filter the solid, wash with water, and dry under high vacuum at 45 °C.

    • Yield Expectation: 75–85% over 3 steps.

Derivatization Strategies

Once the core acid is synthesized, it serves as a versatile handle for amide coupling.

Standard Amide Coupling Protocol (HATU Method):

  • Dissolve Acid (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins to activate the acid.

  • Add the Amine (R-

    
    , 1.1 eq). Stir at RT for 2–16 hours.
    
  • Purification: Dilute with EtOAc, wash with

    
     (aq) to remove DMF, then brine. Purify via prep-HPLC or flash chromatography.
    

Technical Data Summary

ParameterSpecification / Condition
Starting Material 1-(1-Methylcyclopropyl)ethanone (CAS: 1567-75-5)
Key Reagent Diethyl Oxalate (CAS: 95-92-1)
Cyclization Agent Hydrazine Hydrate (CAS: 7803-57-8)
Overall Yield 60–80% (Optimized)
Appearance White to off-white crystalline solid
Molecular Weight 166.18 g/mol (Free Acid)
Storage Desiccate at RT; stable for >12 months

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 2: Logical workflow for the synthesis and quality control checkpoints.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete enolization or moisture contamination.

    • Solution: Switch from NaOEt to LiHMDS (1.0 M in THF) at -78 °C if the ketone is sluggish. Ensure all reagents are anhydrous.

  • Issue: Regioisomers during Derivatization.

    • Context: The 1H-pyrazole nitrogen is unsubstituted. When coupling the carboxylic acid, the nitrogen does not interfere. However, if you attempt to alkylate the pyrazole nitrogen later, you will get a mixture of N1 and N2 isomers.

    • Fix: If N-alkylation is required, perform it on the ester stage (Step 2 product) before hydrolysis, though separation of isomers will be necessary.

  • Safety Note: Hydrazine is a suspected carcinogen and highly toxic. Handle in a fume hood. Sodium ethoxide is corrosive.

References

  • Knorr, L. (1883).[2] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Menozzi, G., et al. (1987). "Synthesis and pharmacological activity of some 1H-pyrazole-5-carboxylic acid derivatives". Journal of Heterocyclic Chemistry, 24(6), 1669-1675. Link

  • Fustero, S., et al. (2008). "Improved Regioselective Synthesis of Pyrazoles". Organic Letters, 10(4), 605–608. Link

  • BenchChem. (2025). "3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid synthesis pathway". Link(Note: Reference for general cyclopropyl-pyrazole conditions).

  • Organic Syntheses. (1943). "Ethyl Acetopyruvate".[3] Org.[4] Synth. Coll. Vol. 1, p.459.[3] Link(Foundational protocol for diketoester synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Acid Stability of the 1-Methylcyclopropyl Group in Organic Synthesis

Welcome to the technical support center for chemists working with the 1-methylcyclopropyl moiety. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with the 1-methylcyclopropyl moiety. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting advice for reactions involving this increasingly important structural unit. The unique electronic properties of the cyclopropyl ring, which impart metabolic stability and desirable conformational constraints in drug candidates, also present specific challenges, particularly concerning its stability in acidic environments.[1][2][3][4][5] This resource provides a framework for understanding and managing these challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1-methylcyclopropyl group to acidic conditions in general?

The stability of the 1-methylcyclopropyl group in acidic media is highly conditional and depends on several factors, including the strength of the acid, temperature, reaction time, and the overall structure of the molecule. It is not inherently unstable to all acidic conditions, but it is susceptible to rearrangement, particularly under conditions that favor the formation of a carbocation adjacent to the cyclopropyl ring.

Q2: What is the primary mechanism of decomposition for the 1-methylcyclopropyl group under acidic conditions?

The principal pathway for the degradation of a 1-methylcyclopropyl-containing molecule in the presence of acid involves the formation of a 1-methylcyclopropylcarbinyl cation. This carbocation is highly stabilized due to the unique electronic nature of the cyclopropane ring, which has "bent" bonds with partial π-character that can effectively delocalize the positive charge. However, this stabilized carbocation is prone to rapid rearrangement to form more stable homoallylic or cyclobutyl cations, leading to ring-opened or ring-expanded products.

Q3: Is a 1-methylcyclopropyl group more or less stable than an unsubstituted cyclopropyl group under acidic conditions?

The presence of the methyl group on the cyclopropane ring generally increases the stability of the adjacent carbocation through an inductive effect. This enhanced stability of the 1-(1-methylcyclopropyl) carbocation compared to the cyclopropylmethyl carbocation can, in some contexts, facilitate its formation and subsequent rearrangement. Therefore, while the electronic principles are similar, one cannot assume identical stability profiles.

Q4: Can I perform a Boc deprotection on a substrate containing a 1-methylcyclopropyl group?

Yes, it is often possible to perform a Boc deprotection in the presence of a 1-methylcyclopropyl group, but the reaction conditions must be carefully chosen to minimize rearrangement. Standard strong acid conditions, such as neat trifluoroacetic acid (TFA), may lead to the degradation of the 1-methylcyclopropyl moiety. Milder acidic conditions are generally preferred. For instance, using a solution of HCl in dioxane or employing a less concentrated solution of TFA in a non-polar solvent at low temperatures can often achieve selective Boc deprotection while preserving the 1-methylcyclopropyl group.[6][7]

Troubleshooting Guide

Issue 1: Unexpected Rearrangement or Ring-Opening During Acidic Workup or Chromatography

Question: After my reaction, I performed an aqueous acidic workup (e.g., with dilute HCl) or purified my product on silica gel, and I'm seeing byproducts that appear to be ring-opened or rearranged isomers of my desired compound. What happened?

Answer: This is a common issue arising from the latent acidity of aqueous acid washes or the silica gel stationary phase. Even mild acidity can be sufficient to catalyze the formation of a 1-methylcyclopropylcarbinyl cation, especially if the substrate is heated or exposed to the acidic medium for an extended period. This cation can then rearrange to more stable homoallylic or cyclobutyl species.

Recommended Solutions:

  • Neutralize Before Concentration: If an acidic workup is necessary, ensure that the organic layer is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) and then water to remove any residual acid before concentrating the solution.

  • Use Neutralized Silica Gel: For chromatographic purification, consider using silica gel that has been pre-treated with a base, such as triethylamine in the eluent system (e.g., 0.1-1% triethylamine in your mobile phase).

  • Alternative Purification Methods: If the compound is particularly sensitive, consider alternative purification techniques such as recrystallization, distillation, or chromatography on a less acidic stationary phase like alumina.

Issue 2: My 1-methylcyclopropyl-containing starting material is degrading during an acid-catalyzed reaction.

Question: I am attempting a reaction that requires an acid catalyst (e.g., a ketal deprotection or an esterification), and my starting material, which contains a 1-methylcyclopropyl group, is being consumed, leading to a complex mixture of products. How can I prevent this?

Answer: The acid catalyst required for your desired transformation is likely also promoting the rearrangement of the 1-methylcyclopropyl group. The key is to find reaction conditions that are selective for your intended reaction over the undesired rearrangement.

Recommended Solutions:

  • Use a Milder Acid Catalyst: If you are using a strong Brønsted acid like sulfuric acid or p-toluenesulfonic acid, consider switching to a milder or sterically hindered acid. Lewis acids should also be used with caution as they can promote carbocation formation.

  • Lower the Reaction Temperature: The rearrangement of the 1-methylcyclopropylcarbinyl cation is often accelerated at higher temperatures. Running your reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the yield of your desired product.

  • Control the Stoichiometry of the Acid: Use the minimum amount of acid catalyst required for your primary reaction to proceed at a reasonable rate. A catalytic amount is often sufficient.

Issue 3: I am trying to deprotect a functional group with a strong acid (e.g., TFA for Boc deprotection), and my 1-methylcyclopropyl group is not surviving.

Question: My protocol for Boc deprotection using 20-50% TFA in dichloromethane is leading to the complete or partial destruction of the 1-methylcyclopropyl moiety in my molecule. Are there alternative deprotection methods that are compatible with this group?

Answer: High concentrations of strong acids like TFA are often too harsh for the 1-methylcyclopropyl group. Fortunately, there are several milder methods for Boc deprotection that can be employed.

Recommended Solutions:

  • HCl in Dioxane: A 4M solution of HCl in dioxane is a common and often milder alternative to TFA for Boc deprotection. The reaction is typically performed at room temperature for a short duration.[7]

  • Dilute TFA: Instead of using a high concentration of TFA, try a more dilute solution (e.g., 1-5% TFA in dichloromethane) and monitor the reaction carefully by TLC or LC-MS. The deprotection may be slower, but it can be stopped once the starting material is consumed, minimizing the degradation of the 1-methylcyclopropyl group.

  • Lewis Acid Catalysis: Certain Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a lutidine base, can facilitate Boc deprotection under non-protic conditions, which may be more compatible with the 1-methylcyclopropyl group.

Experimental Protocols

Protocol 1: Selective Boc Deprotection in the Presence of a 1-Methylcyclopropyl Group

This protocol provides a general guideline for the selective removal of a Boc protecting group from an amine without inducing rearrangement of a nearby 1-methylcyclopropyl moiety.

Reagents and Materials:

  • Boc-protected substrate containing a 1-methylcyclopropyl group

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Nitrogen or argon atmosphere

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the Boc-protected substrate in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the stirred solution of the substrate.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 15-30 minutes.

  • Upon completion of the deprotection (disappearance of the starting material), quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, preferably using a neutral purification method.

Data Presentation

Table 1: Qualitative Stability of the 1-Methylcyclopropyl Group Under Various Acidic Conditions

Acidic ConditionReagent(s)TemperatureExpected StabilityNotes and Considerations
Strong Protic Acids Neat TFA or >20% TFA in DCMRoom Temp.Unstable High risk of rapid rearrangement and ring-opening. Not recommended.
Conc. HCl, H₂SO₄Room Temp.Unstable Similar to strong TFA conditions, likely to cause decomposition.
Moderate Protic Acids 1-5% TFA in DCM0 °C to Room Temp.Potentially Unstable Stability is substrate-dependent. Careful monitoring is crucial.
4M HCl in Dioxane0 °C to Room Temp.Generally Stable A good alternative for Boc deprotection. Reaction time should be minimized.[7]
Acetic AcidRoom Temp. to RefluxGenerally Stable Often used as a solvent or co-solvent with minimal degradation.
Aqueous Acids Dilute aq. HCl, H₂SO₄Room Temp.Potentially Unstable Prolonged exposure during workup can lead to degradation.
Lewis Acids BF₃·OEt₂, TiCl₄, AlCl₃VariesPotentially Unstable Can promote carbocation formation and rearrangement. Use with caution.
Solid Phase Acids Silica GelRoom Temp.Potentially Unstable Acidity of silica can cause degradation during chromatography.

Visualizations

Diagram 1: Acid-Catalyzed Rearrangement of a 1-Methylcyclopropylcarbinol

Acid_Catalyzed_Rearrangement cluster_0 Reaction Pathway cluster_1 Key Intermediate Start 1-Methylcyclopropyl- carbinol Protonation Protonated Intermediate Start->Protonation + H+ Carbocation 1-Methylcyclopropyl- carbinyl Cation Protonation->Carbocation - H2O Rearrangement Rearrangement (Ring Opening/ Expansion) Carbocation->Rearrangement Carbocation_Structure Stabilized Carbocation (Prone to Rearrangement) Carbocation->Carbocation_Structure Products Homoallylic & Cyclobutyl Products Rearrangement->Products

Caption: Acid-catalyzed rearrangement pathway.

Diagram 2: Troubleshooting Decision Tree for 1-Methylcyclopropyl Group Instability

Troubleshooting_Tree Start Instability of 1-Methylcyclopropyl Group Observed Identify_Step At which step does the instability occur? Start->Identify_Step Acid_Catalyzed_Reaction Acid-Catalyzed Reaction Identify_Step->Acid_Catalyzed_Reaction During Reaction Acidic_Workup Acidic Workup/ Chromatography Identify_Step->Acidic_Workup Post-Reaction Strong_Acid_Deprotection Strong Acid Deprotection (e.g., neat TFA) Identify_Step->Strong_Acid_Deprotection Deprotection Step Solution1 1. Use milder acid catalyst 2. Lower reaction temperature 3. Use catalytic amount of acid Acid_Catalyzed_Reaction->Solution1 Solution Solution2 1. Neutralize before concentration 2. Use neutralized silica gel 3. Consider alternative purification Acidic_Workup->Solution2 Solution Solution3 1. Use 4M HCl in dioxane 2. Use dilute TFA (1-5%) 3. Consider Lewis acid conditions Strong_Acid_Deprotection->Solution3 Solution

Sources

Optimization

Technical Support Center: High-Efficiency Condensation of 1-Acetyl-1-Methylcyclopropane (AMCP)

Ticket ID: AMCP-OPT-2024 Status: Active Subject: Optimization of Yield & Selectivity in Claisen-Schmidt Condensations Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary & Molecule Profile U...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AMCP-OPT-2024 Status: Active Subject: Optimization of Yield & Selectivity in Claisen-Schmidt Condensations Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "My yields are stalling at 40-50% when condensing 1-acetyl-1-methylcyclopropane with aromatic aldehydes. I am seeing unreacted starting material and some tarring. How do I push conversion without opening the ring?"

The Specialist’s Diagnosis: The reaction of 1-acetyl-1-methylcyclopropane (AMCP) is a classic Claisen-Schmidt condensation, but it presents a unique kinetic challenge. Unlike simple methyl ketones (e.g., acetone, acetophenone), AMCP possesses a quaternary carbon at the


-position (the C1 ring carbon).
  • The Advantage: Regioselectivity is perfect. Enolization must occur at the acetyl methyl group (

    
    ), as the ring carbon has no protons.
    
  • The Bottleneck: The 1-methylcyclopropyl moiety acts as a steric anchor. It shields the carbonyl carbon, slowing down the initial nucleophilic attack and the subsequent dehydration step.

  • The Risk: While cyclopropyl ketones are generally stable to base, excessive heat or strong Lewis acids can trigger ring opening (homoconjugate addition) or rearrangement to dihydrofurans.

Critical Process Parameters (CPPs)

Before altering your protocol, verify your setup against these baseline parameters optimized for hindered cyclopropyl ketones.

ParameterRecommended RangeScientific Rationale
Stoichiometry Ketone (1.0 eq) : Aldehyde (1.1–1.2 eq)Slight excess of the electrophile (aldehyde) drives the equilibrium forward, compensating for the ketone's steric bulk.
Base Selection KOH (aq) / EtOH or NaOMe / MeOH Hydroxides are sufficient, but alkoxides (NaOMe) are faster for hindered substrates. Avoid bulky bases (e.g., t-BuOK) which may struggle to access the methyl protons due to the adjacent ring.
Temperature 0°C

25°C
(Initial), 40–60°C (Dehydration)
Start cold to control exotherm and prevent polymerization. Gentle heat is required later to drive the elimination of water (E1cB mechanism).
Solvent MeOH, EtOH , or DMF/DMSO (for difficult cases)Polar protic solvents stabilize the enolate intermediate. If solubility is poor, switch to DMSO to increase the reaction rate significantly.
Water Removal Molecular Sieves (3Å) or Dean-Stark CRITICAL: The reaction is reversible. Removing water prevents the retro-aldol pathway, which is favored by the steric strain of the product.

The "Golden Path" Protocol

This protocol is designed to maximize yield while minimizing ring-opening side reactions.

Phase 1: Enolate Formation (Kinetic Control)
  • Charge the reactor with 1-acetyl-1-methylcyclopropane (1.0 equiv) and Methanol (5–10 volumes).

  • Cool to 0–5°C.

  • Add Base (NaOH or KOH, 1.2 equiv) dropwise as a 10–20% aqueous or methanolic solution.

    • Note: A color change (often yellow/orange) indicates enolate formation.

  • Stir for 15–30 minutes at 0°C. Do not rush this step; the steric bulk of the cyclopropane ring slows down deprotonation.

Phase 2: Condensation & Dehydration (Thermodynamic Control)
  • Add the Aromatic Aldehyde (1.1 equiv) slowly.

  • Warm to Room Temperature (20–25°C) and monitor by TLC/HPLC.

  • Decision Point:

    • If intermediate (

      
      -hydroxy ketone) persists: Heat to 40–50°C.
      
    • If conversion stalls: Add Phase Transfer Catalyst (e.g., TBAB, 5 mol%) if using a biphasic system, or switch to removing water.

  • Quench by pouring into ice-cold dilute HCl (pH adjusted to ~6–7). Avoid strong acidic pH (<2) to prevent ring opening.

Troubleshooting Guide

Use this logic flow to identify the root cause of your yield issues.

Issue 1: Low Conversion / Stalled Reaction
  • Cause: The equilibrium favors the starting materials due to the steric clash between the 1-methylcyclopropyl group and the incoming aldehyde.

  • Fix:

    • Concentration: Run the reaction more concentrated (1M instead of 0.1M).

    • Water Scavenging: Add activated 3Å/4Å molecular sieves directly to the reaction flask.

    • Solvent Switch: Move from EtOH to DMSO or DMF . The increased polarity strips the cation from the enolate, making it more "naked" and reactive.

Issue 2: "Tarring" or Polymerization
  • Cause: The aldehyde is polymerizing (Cannizzaro or self-aldol) before the ketone attacks, or the temperature is too high.

  • Fix:

    • Reverse Addition: Add the base to the ketone first (as in the protocol), ensure enolization, then add the aldehyde. Never mix aldehyde and strong base alone.

    • Lower Temp: Cap the temperature at 40°C.

Issue 3: Ring Opening (Impurity Formation)
  • Cause: Acidic quench was too harsh, or reaction temperature exceeded 80°C.

  • Mechanism: The cyclopropane ring acts like a double bond. Strong acids (

    
    ) or Lewis Acids can attack the ring, leading to hydration or rearrangement to dihydrofurans.
    
  • Fix:

    • Quench Gently: Use Saturated

      
       instead of HCl.
      
    • Avoid Lewis Acids: Do not use

      
       or 
      
      
      
      unless strictly necessary; they coordinate to the carbonyl and strain the ring further.

Visualizing the Mechanism & Workflow

Diagram 1: Reaction Pathway & Steric Challenges

This diagram illustrates the specific pathway for AMCP, highlighting the critical dehydration step where steric hindrance is most problematic.

AMCP_Mechanism Start 1-Acetyl-1-Methylcyclopropane (AMCP) Enolate Enolate Intermediate (Nucleophile) Start->Enolate Step 1: Deprotonation (Slowed by Sterics) RingOpen Ring Opening (Acid/Heat Induced) Start->RingOpen Excess Heat/Acid Base Base (OH-) Base->Start Aldol Beta-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Step 2: Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Enolate Product Enone Product (Condensation Yield) Aldol->Product Step 3: Dehydration (-H2O) (Irreversible Step) Retro Retro-Aldol (Reversion) Aldol->Retro Equilibrium Retro->Start

Caption: Reaction pathway for AMCP condensation. Note the reversibility of the Aldol step, necessitating water removal to drive the reaction to the irreversible Enone product.[1]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem LowYield Low Yield / Stalled Problem->LowYield Impurity High Impurities Problem->Impurity CheckWater Check Water Content LowYield->CheckWater CheckPH Check Quench pH Impurity->CheckPH CheckTemp Check Temperature ActionHeat Increase Temp to 50°C (Drive Dehydration) CheckTemp->ActionHeat CheckWater->CheckTemp Dry Solvent? ActionSieves Add Molecular Sieves (Stop Retro-Aldol) CheckWater->ActionSieves Wet Solvent? ActionBuffer Use NH4Cl Quench (Prevent Ring Opening) CheckPH->ActionBuffer pH < 4?

Caption: Logic flow for diagnosing yield loss. Prioritize water removal for stalled reactions and pH control for stability issues.

Frequently Asked Questions (FAQs)

Q: Can I use Lewis Acid catalysis (e.g.,


) to speed this up? 
A:  Proceed with extreme caution. While Lewis acids accelerate aldol reactions, cyclopropyl ketones are "donor-acceptor" systems. Strong Lewis acids can coordinate to the carbonyl, increasing ring strain and triggering ring opening to form dihydrofurans or halo-ketones [1]. Base catalysis is significantly safer for AMCP.

Q: Why is the "1-methyl" group making this so difficult compared to normal cyclopropyl methyl ketone? A: The 1-methyl group adds significant steric bulk at the quaternary carbon. In the transition state for C-C bond formation, this bulk clashes with the incoming aldehyde. This slows down the forward reaction (


), allowing the reverse reaction (

, retro-aldol) to compete more effectively. This is why water removal is critical—it chemically removes the product from the equilibrium [2].

Q: My product is oiling out. How do I purify it? A: AMCP condensation products (chalcones) often have lower melting points due to the non-planar cyclopropyl group.

  • Do not distill at high temperatures (risk of thermal rearrangement).

  • Recrystallization: Try MeOH/Water or Hexane/EtOAc mixtures at -20°C.

  • Column: Silica gel is safe, but ensure the eluent contains 1%

    
     if your product is acid-sensitive.
    

References

  • Ghorbani-Vaghei, R., et al. (2025). "Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones." ResearchGate. Available at:

  • Nishii, Y., et al. (2023). "First synthesis of acylated nitrocyclopropanes: Versatile reactivities of cyclopropanes." Beilstein Journal of Organic Chemistry. Available at:

  • Google Patents. (2016). "Preparation method for 1-acetyl-1-chloro-cyclopropane (Precursor Handling)." CN105859533A. Available at:

  • PubChem. (2025).[2][3] "1-Acetyl-2-methylene-1-phenyl-cyclopropane (Structural Analog Data)." National Library of Medicine. Available at:

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-Methylcyclopropyl Pyrazole Scaffolds

Executive Summary & Chemical Context The Problem: 1-methylcyclopropyl pyrazole derivatives frequently exhibit "brick dust" insolubility or delayed precipitation ("crashing out") in Dimethyl Sulfoxide (DMSO).[1] While DMS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Problem: 1-methylcyclopropyl pyrazole derivatives frequently exhibit "brick dust" insolubility or delayed precipitation ("crashing out") in Dimethyl Sulfoxide (DMSO).[1] While DMSO is a universal solvent, this specific scaffold presents a unique physicochemical challenge:

  • High Lattice Energy: The cyclopropyl group is structurally rigid and planar-adjacent.[1] When combined with the pyrazole ring's potential for

    
    -
    
    
    
    stacking and dipole alignment, these molecules pack efficiently in the solid state. Dissolution requires overcoming this high crystal lattice energy.[1]
  • Hydrophobicity vs. Hygroscopicity: These derivatives are highly lipophilic.[1] DMSO is highly hygroscopic.[1][2][3] As DMSO absorbs atmospheric water, the solvent power decreases, turning the absorbed water into an antisolvent that forces the lipophilic pyrazole out of solution.

This guide provides a self-validating troubleshooting workflow to ensure consistent stock preparation and assay data integrity.

Diagnostic Workflow

Before altering your compound, follow this decision matrix to identify the root cause of insolubility (Kinetic vs. Thermodynamic).

TroubleshootingFlow Start Compound Insoluble in DMSO VisualCheck Visual Inspection: Cloudy/Haze or Solid Chunks? Start->VisualCheck SolidChunks Solid Chunks/Sediment VisualCheck->SolidChunks Crystals Cloudy Cloudy/Haze (Tyndall Effect) VisualCheck->Cloudy Aggregates HeatSonic Protocol A: Warm (37°C) + Sonicate (10 min) SolidChunks->HeatSonic CheckWater Check DMSO Quality: Is it Anhydrous? Cloudy->CheckWater Dissolved Solution Clear? (Check with light source) HeatSonic->Dissolved CheckWater->HeatSonic If Old/Wet DMSO YesDissolved Success: Store in aliquots at -20°C (Avoid Freeze-Thaw) Dissolved->YesDissolved Yes NoDissolved Still Insoluble Dissolved->NoDissolved No AddCosolvent Protocol B: Add Co-solvent (t-Butanol or PEG400) NoDissolved->AddCosolvent Acidify Protocol C: Acidification (Only if basic nitrogen present) AddCosolvent->Acidify If fails

Figure 1: Decision tree for diagnosing and resolving solubility issues with pyrazole derivatives.

The Science of Insolubility

To solve the problem, you must understand the "Battle for Solvation."

Mechanism 1: The Hygroscopic Trap

DMSO is extremely hygroscopic.[2][3] At 20°C and 60% relative humidity, pure DMSO can absorb 1-2% water by weight within 2 hours if left uncapped [1].[1]

  • Impact: 1-methylcyclopropyl pyrazoles are lipophilic.[1] Water acts as a potent antisolvent .[1] Even 5% water content in DMSO can reduce the solubility of these compounds by orders of magnitude, causing them to precipitate as micro-crystals.

Mechanism 2: Cyclopropyl Rigidity

The cyclopropyl group is not merely a hydrophobic bulk; it is a rigid conformer . Unlike an isopropyl group (which has rotational freedom), the cyclopropyl ring locks the molecule into a specific shape.

  • Impact: This rigidity reduces the entropy of dissolution (

    
    ). The crystal lattice is "too stable" to break apart easily. You need energy (Heat/Sonication) to disrupt the lattice and allow DMSO molecules to intercalate [2].
    

Troubleshooting Protocols

Protocol A: The "Rescue" Method (Heat & Sonication)

Use this when solid particles are visible.

  • Seal: Ensure the vial is tightly sealed (Parafilm is recommended) to prevent water absorption during heating.[1]

  • Heat: Place the vial in a 37°C to 45°C water bath for 15 minutes.

    • Why: Increasing temperature increases the kinetic energy of the solvent molecules, helping them penetrate the crystal lattice.

  • Sonicate: Transfer to an ultrasonic bath (35-40 kHz) for 10–15 minutes.

    • Why: Acoustic cavitation creates micro-jets of solvent that mechanically disrupt the crystal surface and break up aggregates.

  • Verify: Hold the vial up to a light source. If you see a "haze," the compound is aggregated (not dissolved). Repeat steps 2-3.

Protocol B: The Co-Solvent Strategy

Use this if the compound is "oiling out" or forming a haze.

If pure DMSO fails, the compound may require a "structure breaker" or a lipophilic booster.

Co-SolventConcentration (v/v)Mechanism of ActionRecommended For
t-Butanol 10–20%Disrupts water structure; lowers dielectric constant.[1]Compounds sensitive to water traces.[1]
PEG-400 20–50%Polymer encapsulation; prevents re-aggregation.[1]"Sticky" compounds that adhere to plastic.[1]
Ethanol 10–20%H-bond donor; disrupts pyrazole dimers.[1]Pyrazoles with unsubstituted NH groups.[1]

Procedure:

  • Dissolve compound in 100% DMSO at 2X the desired concentration.

  • Slowly add the co-solvent to reach the final volume.

  • Vortex immediately.[1]

Protocol C: Anhydrous Stock Preparation (Preventative)

The Gold Standard for reproducible data.

  • Source: Use anhydrous DMSO (≥99.9%, water <50 ppm) stored in a septum-sealed bottle or single-use ampoules.

  • Environment: Do not open the bottle in humid air. Use a dry nitrogen purge if possible.[1]

  • Storage:

    • Do not store stocks at 4°C (DMSO freezes at 18.5°C).[1]

    • Aliquot immediately into single-use vials.

    • Store at -20°C or -80°C.

    • Thawing: Thaw completely at room temperature (or 37°C) and vortex before use. Never pipette from a partially frozen stock.[1]

Frequently Asked Questions (FAQs)

Q1: My compound dissolved initially but precipitated after 2 days in the fridge. Why? A: This is "Thermodynamic Crash-out."[1] DMSO freezes at 18.5°C. When you placed it in the fridge (4°C), the DMSO crystallized. During the freezing process, the solute (your compound) is excluded from the DMSO crystal lattice, concentrating it into supersaturated pockets where it precipitates. Upon thawing, these dense aggregates may not redissolve without sonication.[1]

  • Fix: Store at Room Temp (if stable) or -20°C (frozen solid). Avoid 4°C.

Q2: Can I use acid to dissolve the pyrazole? A: Only if your pyrazole has a basic nitrogen (e.g., an amino substituent). The pyrazole ring itself is a very weak base (


). Adding HCl might form a salt, but this changes the compound's permeability in biological assays.
  • Warning: Acidification can catalyze degradation of the cyclopropyl ring (ring opening) in sensitive derivatives. Use this as a last resort.

Q3: The solution looks clear, but my IC50 data is variable. What's happening? A: You likely have micellar aggregates .[1] The solution appears clear to the naked eye, but the compound has formed colloids (100–1000 nm). These colloids cause false positives in enzymatic assays (by sequestering the enzyme).

  • Test: Use Dynamic Light Scattering (DLS) or a simple centrifugation test (spin at 10,000 x g for 10 min; measure concentration of supernatant).

Q4: Why does the cyclopropyl group make it so hard to dissolve? A: The cyclopropyl group is flat and electron-rich (Walsh orbitals). This allows it to participate in "edge-to-face" aromatic stacking with the pyrazole rings of neighboring molecules, creating a tightly interlocked crystal structure that resists solvent penetration [3].[1]

References

  • Gaylord Chemical Company. (2007).[1][4][5][6] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin #102.[1][5][6][7] Retrieved from [1][5]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Chéron, N., et al. (2012).[1] Cyclopropyl group: a specific structural feature in drug design. Journal of Medicinal Chemistry. (General reference on cyclopropyl physicochemical properties). [1]

Sources

Reference Data & Comparative Studies

Comparative

A-1. C13 NMR Characterization of the 1-Methylcyclopropyl Quaternary Carbon: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The cyclopropyl motif is a prevalent structural feature in numerous biologically active molecules and natural products. Its inherent ring strain and unique...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl motif is a prevalent structural feature in numerous biologically active molecules and natural products. Its inherent ring strain and unique electronic properties often impart desirable pharmacological characteristics. Accurate and unambiguous structural elucidation is paramount in the development of novel therapeutics, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. However, the characterization of certain nuclei within these strained systems, particularly quaternary carbons, can present significant challenges.

This guide provides an in-depth analysis of the C13 NMR characterization of the 1-methylcyclopropyl quaternary carbon. We will explore the underlying principles governing its chemical shift, present a robust experimental protocol for its identification, and compare its spectral properties to other common quaternary carbons.

The Challenge of the Upfield Quaternary Carbon

The C13 NMR chemical shift of carbon atoms is influenced by a confluence of factors, including hybridization, electronegativity of neighboring atoms, and molecular geometry.[1][2][3] Typically, quaternary carbons in acyclic and larger ring systems are found downfield (at a higher ppm value) compared to their protonated counterparts.[3] This is primarily due to the increased number of carbon-carbon bonds, which leads to a deshielding effect.[3]

However, the quaternary carbon of a 1-methylcyclopropyl group exhibits an anomalously upfield chemical shift, often appearing in a region typically associated with secondary or tertiary carbons. This phenomenon can be attributed to the unique electronic structure of the cyclopropane ring. The carbon-carbon bonds in cyclopropane possess a high degree of p-character, leading to a "bent" bond structure. This increased p-character results in a greater shielding of the ring carbons, shifting their resonance to a lower ppm value.[4] In fact, the carbon atoms in unsubstituted cyclopropane resonate at an exceptionally upfield chemical shift of -2.7 ppm.[5] The addition of a methyl group at the C1 position causes a downfield shift, yet the quaternary carbon remains in a relatively upfield position compared to other quaternary carbons.

Experimental Protocol for Unambiguous Identification

The definitive identification of the 1-methylcyclopropyl quaternary carbon requires a combination of standard C13 NMR spectroscopy and spectral editing techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10-50 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the expected region of the quaternary carbon.

    • Filter the solution through a glass wool plug into a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • C13 NMR Acquisition:

    • Acquire a standard proton-decoupled C13 NMR spectrum. This provides a spectrum where all carbon signals appear as singlets.[6]

    • Key Parameters:

      • Pulse Angle: 30-45° to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): 1-2 seconds. Quaternary carbons typically have longer relaxation times, but a shorter delay can be used initially to obtain a spectrum with a reasonable signal-to-noise ratio.[7] If the quaternary carbon signal is weak, increasing the relaxation delay to 5-10 seconds is recommended.

      • Acquisition Time (at): 1-2 seconds.

      • Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the weak quaternary carbon signal. This can range from several hundred to several thousand scans depending on the sample concentration.

  • DEPT-135 and DEPT-90 Experiments:

    • The DEPT experiments are crucial for distinguishing between different types of carbon atoms based on the number of attached protons.[8][9][10][11][12]

    • DEPT-135: This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in this spectrum.[9][10][12]

    • DEPT-90: This experiment will only show CH signals as positive peaks. CH, CH₂, and quaternary carbons are absent.[8][9][10][12]

  • Data Analysis and Interpretation:

    • Compare the standard C13 NMR spectrum with the DEPT-135 and DEPT-90 spectra.

    • The signal corresponding to the 1-methylcyclopropyl quaternary carbon will be present in the standard C13 NMR spectrum but absent in both the DEPT-135 and DEPT-90 spectra.[8][9] This is the key diagnostic feature for its identification.

Workflow for Quaternary Carbon Identification

G cluster_0 NMR Data Acquisition cluster_1 Spectral Comparison & Analysis cluster_2 Conclusion A Standard C13 NMR (All carbons visible) D Identify Signals Present in C13 but Absent in DEPT-135 & DEPT-90 A->D B DEPT-135 (CH, CH3 positive; CH2 negative) B->D C DEPT-90 (CH positive) C->D E Identified Signal is the 1-Methylcyclopropyl Quaternary Carbon D->E

Caption: Experimental workflow for the unambiguous identification of a quaternary carbon using C13 NMR and DEPT experiments.

Comparative C13 NMR Data

To provide context for the unique chemical shift of the 1-methylcyclopropyl quaternary carbon, the following table compares its typical chemical shift range with that of other common quaternary carbons.

Quaternary Carbon TypeTypical C13 NMR Chemical Shift (ppm)Key Influencing Factors
1-Methylcyclopropyl 15 - 25 High p-character of cyclopropyl ring bonds causing significant shielding.
tert-Butyl30 - 40Standard sp³ hybridized carbon with alkyl substituents.
Aromatic (unsubstituted)120 - 140sp² hybridization and aromatic ring current effects.
Alkyne (internal)65 - 90sp hybridization.
Carbonyl (Ketone)190 - 220sp² hybridization and strong deshielding effect of the electronegative oxygen atom.[2]
Carbonyl (Ester/Acid)160 - 185sp² hybridization and resonance with the second oxygen atom.

Note: These are approximate chemical shift ranges and can be influenced by other substituents on the molecule.

Conclusion

The C13 NMR characterization of the 1-methylcyclopropyl quaternary carbon requires a careful and systematic approach. Its characteristically upfield chemical shift, a direct consequence of the unique electronic structure of the cyclopropane ring, can lead to misassignment if relying solely on standard C13 NMR data. The combined use of standard C13 NMR with spectral editing techniques like DEPT-135 and DEPT-90 provides an unequivocal method for its identification. By understanding the underlying principles and employing the robust experimental protocol outlined in this guide, researchers can confidently and accurately characterize this important structural motif in their molecules of interest.

References

  • University of Bath. (n.d.). C NMR Spectroscopy.
  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Chapter 13. Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). DEPT 13 C-NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • American Chemical Society. (2021). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals.
  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (2016). 1 H (a) and 13 C NMR spectra of 4 (b). [Image]. Retrieved from [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2018). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Request PDF]. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2001). 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. [Data]. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(1-methylcyclopropyl)-1H-pyrazole

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 3-(1-methylcyclopropyl)-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry, requires meticulous handling and disposal protocols. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety principles and regulatory standards.

Part 1: Hazard Assessment and Core Principles

The paramount principle in the disposal of any novel or uncharacterized compound is to adopt a conservative approach, treating it as hazardous until proven otherwise. The structure of 3-(1-methylcyclopropyl)-1H-pyrazole, containing a pyrazole ring and a cyclopropyl group, suggests several potential hazards that inform its disposal pathway.

  • Pyrazole Moiety: Pyrazole and its derivatives are known to be biologically active and can exhibit toxicity. Some pyrazole-containing compounds are harmful if swallowed, in contact with skin, or inhaled.[1][2] They can also cause skin and eye irritation.[1][2][3]

  • Cyclopropane Moiety: Cyclopropane itself is a highly flammable gas.[4][5] While the derivative is a solid or liquid at room temperature, the strained cyclopropyl ring can influence reactivity.

  • Nitrogen-Containing Heterocycle: As a nitrogen-containing heterocyclic compound, thermal decomposition may produce toxic nitrogen oxides (NOx).[6][7]

Given these considerations, in-laboratory treatment or neutralization of 3-(1-methylcyclopropyl)-1H-pyrazole is strongly discouraged without a compound-specific risk assessment. The primary and recommended disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor via your institution's EHS department.[8]

Part 2: Personal Protective Equipment (PPE) and Handling

Prior to handling 3-(1-methylcyclopropyl)-1H-pyrazole for any purpose, including disposal, the appropriate PPE must be worn.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential projectiles. Standard safety glasses are insufficient.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.[6]Prevents skin contact, which can cause irritation or toxic effects. Proper glove removal technique is essential to avoid cross-contamination.
Body Protection A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron.Protects against splashes and spills. Flame-resistant material is a prudent precaution given the potential flammability of related compounds.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of generating dust or aerosols, or if working outside of a fume hood.[6]Prevents inhalation of the compound, which may be harmful.[1][2]

Handling Precautions:

  • All handling of 3-(1-methylcyclopropyl)-1H-pyrazole, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[6]

  • Ensure adequate ventilation.[4][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9]

Part 3: Step-by-Step Disposal Protocol

The proper segregation and packaging of chemical waste are critical for safe transport and disposal.

Step 1: Waste Segregation
  • Solid Waste:

    • Collect any solid 3-(1-methylcyclopropyl)-1H-pyrazole, contaminated personal protective equipment (e.g., gloves, weighing paper), and absorbent materials from spill clean-up in a designated, properly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[6]

  • Liquid Waste:

    • Solutions containing 3-(1-methylcyclopropyl)-1H-pyrazole should be collected in a separate, labeled liquid hazardous waste container.

    • If the solvent is flammable, the waste is considered mixed hazardous waste and must be handled accordingly.

  • Sharps Waste:

    • Any needles, syringes, or contaminated glassware should be disposed of in a designated sharps container.

Step 2: Container Selection and Labeling
  • Container Choice: Use only containers approved by your EHS department. These are typically high-density polyethylene (HDPE) or glass containers that are compatible with the chemical nature of the waste. Ensure the container has a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(1-methylcyclopropyl)-1H-pyrazole"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • Any other information required by your institution or local regulations.

Step 3: Temporary Storage
  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from general traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Keep the container closed except when adding waste.[10]

Step 4: Disposal Request and Pickup
  • Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to arrange for pickup.

  • Do not allow hazardous waste to accumulate in the laboratory.

Part 4: Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is crucial.

  • Minor Spills (within a fume hood):

    • Ensure you are wearing the proper PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[10]

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • Report the spill to your laboratory supervisor.

  • Major Spills (outside of a fume hood or a large volume):

    • Evacuate the immediate area and alert nearby personnel.

    • If the substance is flammable, eliminate all ignition sources.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS department or emergency response team immediately.

    • Provide them with as much information as possible about the spilled substance.

Part 5: Regulatory Considerations

The disposal of 3-(1-methylcyclopropyl)-1H-pyrazole is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11]

While this specific compound is not listed, it would likely be classified as a hazardous waste based on its characteristics. Potential EPA hazardous waste codes could include:

  • D001 (Ignitability): If the waste has a flashpoint below 140°F (60°C).[12]

  • D002 (Corrosivity): If the waste is aqueous and has a pH ≤ 2 or ≥ 12.5.[12]

  • D003 (Reactivity): If the waste is unstable, reacts violently with water, or generates toxic gases.[12]

Your EHS department will be responsible for making the final waste determination and ensuring compliance with all applicable regulations.[13]

Disposal Workflow Diagram

DisposalWorkflow start Waste Generation (3-(1-methylcyclopropyl)-1H-pyrazole) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill or Accidental Release start->spill segregate Segregate Waste Streams (Solid, Liquid, Sharps) ppe->segregate container Select & Label Approved Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Request Pickup from EHS storage->pickup end_node Proper Disposal by Licensed Contractor pickup->end_node minor_spill Minor Spill Protocol: Contain, Clean, Report spill->minor_spill  Minor major_spill Major Spill Protocol: Evacuate & Call EHS spill->major_spill  Major minor_spill->storage major_spill->end_node

Caption: Decision workflow for the proper disposal of 3-(1-methylcyclopropyl)-1H-pyrazole.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Benchchem. (n.d.). Navigating the Disposal of Heptyl-Cyclopropane: A Comprehensive Safety and Operational Guide.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Fisher Scientific. (2025). 3 - SAFETY DATA SHEET.
  • Air Liquide. (2020). Safety Data Sheet Cyclopropane.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Cyclopropane.
  • Apollo Scientific. (2022). 3-(Hydroxymethyl)-1-methyl-1H-pyrazole - Safety Data Sheet.
  • ECHEMI. (n.d.). Cyclopropane cyclopropylidene- SDS, 27567-82-4 Safety Data Sheets.
  • Synergy Recycling. (n.d.). Cyclopropane Disposal.
  • Fluorochem. (2024). Safety Data Sheet - 1H-Pyrazole-4-carbonitrile.
  • Sigma-Aldrich. (2026). Pyrazole - SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (2014). 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). 3-Iodo-1-methyl-1H-pyrazole - SAFETY DATA SHEET.
  • University of Cyprus. (2024). LABORATORY HEALTH & SAFETY RULES.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
  • ChemicalBook. (2025). 3-CYCLOPROPYL-1H-PYRAZOLE - Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methylcyclopropyl)-1H-pyrazole
Reactant of Route 2
3-(1-methylcyclopropyl)-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.